molecular formula C21H25NO B1613249 2,5-Dimethyl-4'-piperidinomethyl benzophenone CAS No. 898775-05-8

2,5-Dimethyl-4'-piperidinomethyl benzophenone

Numéro de catalogue: B1613249
Numéro CAS: 898775-05-8
Poids moléculaire: 307.4 g/mol
Clé InChI: HBBJRNQOSIQFPB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2,5-Dimethyl-4'-piperidinomethyl benzophenone is a useful research compound. Its molecular formula is C21H25NO and its molecular weight is 307.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dimethyl-4'-piperidinomethyl benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethyl-4'-piperidinomethyl benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(2,5-dimethylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-16-6-7-17(2)20(14-16)21(23)19-10-8-18(9-11-19)15-22-12-4-3-5-13-22/h6-11,14H,3-5,12-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBJRNQOSIQFPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642694
Record name (2,5-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-05-8
Record name (2,5-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

2,5-Dimethyl-4'-piperidinomethyl benzophenone CAS number

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Synthesis, Physicochemical Profiling, and Application of 2,5-Dimethyl-4'-piperidinomethyl benzophenone

Executive Summary

In the landscape of modern medicinal chemistry, the benzophenone scaffold serves as a privileged structure for drug discovery. Specifically, 2,5-Dimethyl-4'-piperidinomethyl benzophenone (CAS 898775-05-8) represents a highly specialized building block that bridges lipophilic spatial occupation with targeted basicity[1]. By combining a sterically hindered 2,5-dimethylphenyl ring with a basic piperidinomethyl moiety, this compound is engineered to probe complex biological targets, including central nervous system (CNS) receptors and antimicrobial pathways[2],[3].

This whitepaper provides an in-depth analysis of the compound's structural rationale, a self-validating synthetic methodology, and its pharmacological utility, designed specifically for researchers and drug development professionals.

Structural Rationale and Physicochemical Profile

The architectural design of 2,5-Dimethyl-4'-piperidinomethyl benzophenone is not arbitrary; every functional group serves a distinct mechanistic purpose:

  • The Benzophenone Core: Acts as a rigid, lipophilic spacer that dictates the overall geometry of the molecule.

  • 2,5-Dimethyl Substitution: The methyl groups at the 2- and 5-positions introduce significant steric hindrance. This forces the two aromatic rings out of coplanarity, altering the dihedral angle. This twist minimizes the conjugation across the carbonyl system, reducing the electrophilicity of the ketone and increasing the compound's metabolic stability.

  • 4'-Piperidinomethyl Group: The piperidine ring provides a basic nitrogen center (pKa ~9.5). At physiological pH, this nitrogen is protonated, allowing it to act as a critical hydrogen bond donor and electrostatic anchor within receptor binding pockets (e.g., interacting with conserved aspartate residues in G-protein coupled receptors)[3].

Table 1: Quantitative Physicochemical Profile

Property Value Causality / Significance
CAS Registry Number 898775-05-8 Unique identifier for procurement and literature[1],.
Molecular Formula C21H25NO Defines the atomic composition.
Molecular Weight 307.43 g/mol Optimal for small-molecule drug likeness (Lipinski's Rule of 5)[4].
Purity (Commercial) ≥ 95-97% Standard threshold for high-throughput biological screening,[4].
H-Bond Donors 0 (Neutral state) Enhances passive membrane permeability.
H-Bond Acceptors 2 (Carbonyl O, Amine N) Facilitates targeted interactions with receptor residues.

| Topological Polar Surface Area | 20.3 Ų | Highly lipophilic; predicts excellent blood-brain barrier (BBB) penetration. |

Synthetic Methodology: A Self-Validating Protocol

The synthesis of piperidinomethyl benzophenones relies on classical organic chemistry approaches, primarily utilizing Friedel-Crafts acylation followed by late-stage functionalization[2].

Causality of the Synthetic Route: A common pitfall in benzophenone synthesis is attempting a direct Friedel-Crafts acylation using a pre-aminated substrate. Lewis acid catalysts (like AlCl₃) will strongly coordinate to the basic piperidine nitrogen, deactivating the catalyst, requiring massive stoichiometric excesses, and leading to poor yields. To bypass this fundamental chemical conflict, a three-step late-stage amination route is employed.

Step 1: Friedel-Crafts Acylation
  • Objective: Form the benzophenone core.

  • Reagents: 2,5-Dimethylbenzoyl chloride (1.0 eq), Toluene (solvent and reactant, 5.0 eq), Aluminum chloride (AlCl₃, 1.2 eq).

  • Procedure: Suspend AlCl₃ in anhydrous dichloromethane (DCM) at 0°C. Slowly add 2,5-dimethylbenzoyl chloride to control the exothermic formation of the highly reactive acylium ion. Add toluene dropwise. Stir at 25°C for 4 hours.

  • Validation System: Quench the reaction with ice-cold 1M HCl to destroy the aluminum complex. Extract with DCM. Perform Thin Layer Chromatography (TLC). The complete disappearance of the acyl chloride spot confirms the formation of 2,5-dimethyl-4'-methylbenzophenone .

Step 2: Radical Benzylic Bromination (Wohl-Ziegler Reaction)
  • Objective: Activate the 4'-methyl group for nucleophilic attack.

  • Reagents: Intermediate 1 (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Azobisisobutyronitrile (AIBN, 0.05 eq).

  • Causality: AIBN is chosen as the radical initiator because it decomposes at a predictable, steady rate at 80°C, keeping the concentration of bromine radicals low. This regioselectively targets the less sterically hindered 4'-methyl group over the 2,5-dimethyl groups, preventing over-bromination. Trifluorotoluene is used as a greener alternative to toxic carbon tetrachloride.

  • Validation System: Isolate the product and run a ¹H NMR spectrum. The validation is positive when the 4'-methyl singlet (~2.4 ppm) shifts downfield to a benzylic -CH₂Br singlet (~4.5 ppm), confirming the structure of the 4'-bromomethyl derivative .

Step 3: Nucleophilic Amination
  • Objective: Introduce the piperidine pharmacophore.

  • Reagents: Intermediate 2 (1.0 eq), Piperidine (2.5 eq), Potassium carbonate (K₂CO₃, 2.0 eq), Acetonitrile (solvent).

  • Causality: K₂CO₃ is utilized as a mild, heterogeneous base to neutralize the hydrobromic acid byproduct. Unlike strong, soluble bases, it does not induce unwanted elimination side-reactions.

  • Validation System: Reflux for 6 hours, filter the inorganic salts, and concentrate. Analyze via LC-MS. A dominant peak at [M+H]⁺ = 308.4 validates the successful synthesis of CAS 898775-05-8 .

Workflow Visualization

Below is the logical workflow mapping the synthesis and downstream application of the compound.

G A 2,5-Dimethylbenzoyl chloride + Toluene B Step 1: Friedel-Crafts Acylation (AlCl3, 0-25°C) A->B C Intermediate 1: 2,5-Dimethyl-4'-methylbenzophenone B->C D Step 2: Radical Bromination (NBS, AIBN, Reflux) C->D E Intermediate 2: 4'-Bromomethyl Derivative D->E F Step 3: Nucleophilic Amination (Piperidine, K2CO3) E->F G Target Compound: CAS 898775-05-8 F->G H Pharmacological Profiling (CNS / Antimicrobial) G->H

Synthetic workflow and downstream profiling of CAS 898775-05-8.

Pharmacological Applications and Receptor Mechanics

Compounds within the piperidinomethyl benzophenone class exhibit significant biological activities, making them highly valuable in pharmacological studies[2].

  • Neurological and Psychiatric Targeting: The spatial distance between the bulky, lipophilic benzophenone core and the basic piperidine nitrogen mimics endogenous neurotransmitters. This allows the compound to modulate signaling pathways by interacting with specific molecular targets in the brain, such as dopamine, serotonin, or histamine receptors[3]. The 2,5-dimethyl substitution provides a unique steric bulk that can be leveraged to achieve receptor subtype selectivity.

  • Antimicrobial and Anti-inflammatory Properties: The lipophilic cationic nature of the protonated compound allows it to interact with and potentially disrupt bacterial cell membranes, a mechanism currently being explored in the development of novel antimicrobial agents[2].

References

  • Rieke Metals - 2,5-dimethyl-4'-piperidinomethyl benzophenone (Commercial Specifications) URL:[Link]

Sources

Thermochemical Profiling of Substituted Benzophenones: Experimental Methodologies and In-Silico Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted benzophenones represent a critical class of aromatic compounds with diverse applications, ranging from photoinitiators and UV absorbers in polymer chemistry to biologically active pharmacophores exhibiting cytotoxic effects against cancer cells[1]. The rational design, synthesis, and industrial scale-up of these compounds necessitate highly accurate thermochemical data. Specifically, standard molar enthalpies of formation ( Δf​H∘ ), vaporization ( Δvap​H∘ ), and sublimation ( Δsub​H∘ ) are essential for predicting thermodynamic stability and reactivity[1]. This whitepaper outlines the orthogonal experimental protocols and in-silico validation frameworks required to establish a self-validating thermochemical profile for substituted benzophenones.

The Thermodynamic Framework

Thermochemistry relies heavily on the fundamental relationships defining phase transitions and chemical reactions[2]. According to Hess's Law, the gas-phase enthalpy of formation, Δf​H∘(g) , which cannot be measured directly, is derived from the condensed-phase enthalpy of formation and the corresponding phase transition enthalpy[2]:

  • Δf​H∘(g)=Δf​H∘(cr)+Δsub​H∘

  • Δf​H∘(g)=Δf​H∘(liq)+Δvap​H∘

To ensure internal consistency across datasets, all measured enthalpies must be rigorously adjusted to a standard reference temperature, universally accepted as T=298.15 K[2].

Experimental Methodologies: Step-by-Step Protocols

To establish a self-validating system, researchers must employ orthogonal techniques. Relying on a single calorimetric method introduces systemic vulnerabilities; therefore, combining phase-transition measurements with combustion calorimetry is the gold standard.

Protocol 1: Sublimation/Vaporization Enthalpy via the Transpiration Method

Causality: The transpiration method is preferred for low-volatility compounds like methoxy- or hydroxy-substituted benzophenones because it allows for precise control of carrier gas saturation, ensuring true thermodynamic equilibrium without the risk of thermal decomposition[1].

  • Sample Preparation: Purify the substituted benzophenone via repeated recrystallization or sublimation to achieve a >99.5% mass fraction. Verify absolute purity using Gas Chromatography (GC) equipped with a capillary column and a flame ionization detector[1].

  • Apparatus Setup: Pack the crystalline or liquid sample into a glass U-tube intimately mixed with glass beads. This maximizes the surface area, ensuring instantaneous gas-solid or gas-liquid equilibrium.

  • Carrier Gas Flow: Pass a steady, precisely quantified flow of an inert carrier gas (e.g., nitrogen) over the sample under strict isothermal conditions ( ±0.1 K).

  • Condensation and Analysis: Condense the saturated vapor downstream in a cold trap. Determine the mass of the transported compound using high-precision gravimetric analysis or GC.

  • Data Derivation: Calculate the absolute vapor pressure ( pi​ ) at various temperatures. Derive the standard molar enthalpy of sublimation/vaporization using the Clausius-Clapeyron equation and adjust to 298.15 K using specific heat capacity ( ΔCp​ ) corrections[1].

Protocol 2: Condensed Enthalpy of Formation via Rotating Bomb Combustion Calorimetry

Causality: For halogenated derivatives (e.g., chlorobenzophenones), traditional static bomb calorimetry is insufficient. Combustion products like HCl can cause localized corrosion and non-uniform final states. A rotating bomb ensures a homogeneous final solution, critical for accurate energy quantification[3].

  • Pelletization: Press the crystalline sample into a dense pellet to ensure controlled, complete combustion without scattering.

  • Bomb Preparation: Place the pellet in a platinum crucible inside a rotating bomb calorimeter. Add a known volume of water or a reducing agent (e.g., arsenious acid) to strictly define the final thermodynamic state of the halogen[3].

  • Combustion: Pressurize the bomb with high-purity oxygen (e.g., 3 MPa) and ignite the sample electrically[3].

  • Rotation: Initiate biaxial bomb rotation simultaneously with ignition. This washes the interior walls and ensures complete dissolution of combustion gases (e.g., converting gaseous HCl into aqueous HCl⋅600H2​O )[3].

  • Quantification: Measure the adiabatic temperature rise. Calculate the standard massic energy of combustion ( Δc​u∘ ), and subsequently derive Δf​H∘(cr) using the known standard enthalpies of formation of CO2​(g) , H2​O(l) , and aqueous HCl [3].

Protocol 3: Sublimation Enthalpy via Precision Solution Calorimetry

Causality: When conventional sublimation measurements are compromised by thermal degradation at elevated temperatures, solution calorimetry at 298.15 K offers a purely isothermal alternative[4].

  • Measurement: Measure the solution enthalpy of the substituted benzophenone in a designated organic solvent using a precision solution calorimeter at 298.15 K[4].

  • Calculation: Apply an additive structure-property approach to determine the specific solvation enthalpy of the aromatic compound[4].

  • Derivation: Subtract the calculated solvation enthalpy from the measured solution enthalpy to derive the standard sublimation enthalpy ( Δsub​H∘ ) at 298.15 K[4].

Workflow N1 Sample Synthesis & Purification (GC) N2 Phase Transition Enthalpy (DSC) N1->N2 N3 Vaporization/Sublimation (Transpiration/Knudsen) N1->N3 N4 Condensed Enthalpy of Formation (Combustion) N1->N4 N5 Gas-Phase Enthalpy of Formation N3->N5 + ΔsubH° / ΔvapH° N4->N5 + ΔfH°(cr/liq)

Orthogonal experimental workflow for deriving standard gas-phase enthalpies of formation.

In-Silico Validation & Quality Diagnostics

Experimental data can occasionally be compromised by sample impurities, polymorphic transitions, or equipment calibration drift[2]. Consequently, modern thermochemistry mandates rigorous in-silico diagnostics to validate empirical findings[2].

The "centerpiece" group-contribution approach utilizes a well-characterized parent molecule (e.g., unsubstituted benzophenone) and calculates the thermodynamic perturbation introduced by specific substituents (e.g., alkyl, chloro, or methoxy groups)[1][2].

To execute this, high-level quantum chemical composite methods—such as G3MP2, G4, and B3LYP density functional theory—are employed to calculate the theoretical gas-phase standard molar enthalpies of formation[1][2][3]. If the experimental Δf​H∘(g) matches the quantum-chemical Δf​H∘(g) within the strict "chemical accuracy" threshold of ±4−5 kJ/mol, the experimental dataset is considered validated and internally consistent[2]. For example, in the study of chlorobenzophenones, the estimated enthalpy of formation for 4,4'-dichlorobenzophenone via B3LYP was found to be −9.6 kJ/mol, which was used to cross-examine experimental variances[3].

G A Experimental Data (Calorimetry & Transpiration) D Consistency Diagnostics (ΔH_exp vs ΔH_calc) A->D Provides ΔfH°(g)_exp B Quantum Chemical Calculations (G4/B3LYP) B->D Provides ΔfH°(g)_calc C Centerpiece Approach (Structure-Property) C->D Empirical Validation E Validated Thermochemical Profile D->E Agreement < ±5 kJ/mol

Algorithm for in-silico diagnostics and validation of experimental thermochemical data.

Quantitative Data Synthesis

The table below summarizes the methodological approaches and key thermochemical parameters derived for various classes of substituted benzophenones and related aromatic systems.

Compound ClassSubstituent TypeExperimental Methods UtilizedIn-Silico Validation MethodsKey Thermochemical Parameters Derived
Alkyl-benzophenones Methyl, Ethyl, etc.Combustion Calorimetry, TranspirationCenterpiece Approach, Empirical Correlations Δf​H∘(cr/liq) , Δsub​H∘ [2]
Hydroxy/Methoxy-benzophenones -OH, -OCH 3​ Transpiration, Knudsen Effusion, DSCG3MP2, G4 Composite Methods Δvap​H∘ , Δf​H∘(g) [1]
Chlorobenzophenones -Cl (Mono & Di)Rotating Bomb Calorimetry, Calvet MicrocalorimetryB3LYP Density Functional Theory Δf​H∘(cr) , Δsub​H∘ [3]
Fluorenes/Diphenyl Ethers VariousPrecision Solution CalorimetryAdditive Solvation ApproachSolution Enthalpy, Δsub​H∘ [4]

Conclusion

The rigorous determination of the thermochemical properties of substituted benzophenones requires a synergistic approach combining high-precision experimental calorimetry with advanced quantum chemical calculations. By treating every protocol as a self-validating system and grounding empirical findings in established structure-property relationships, researchers can identify and correct historical discrepancies (such as the 18.5 kJ/mol variance previously observed in baseline benzophenone combustion results[2]). Ultimately, these validated thermodynamic datasets are essential for downstream applications in pharmaceutical development and advanced materials science.

References

  • Verevkin, S. P., & Samarov, A. A. (2022). Thermochemistry in 21st century – Quo Vadis? In silico assisted diagnostics of available thermochemical data. SciSpace. [Link]

  • (2022). Nearest-Neighbour and Non-Nearest-Neighbour Non-Covalent Interactions between Substituents in the Aromatic Systems: Experimental and Theoretical Investigation of Functionally Substituted Benzophenones. PMC.[Link]

  • Ribeiro da Silva, M. A. V., et al. (2007). Experimental and Computational Studies on the Molecular Energetics of Chlorobenzophenones. The Journal of Physical Chemistry B. [Link]

  • (2016). Erratum to: A brief review of the methods used to evaluate vapour pressures and sublimation enthalpies. ResearchGate. [Link]

Sources

Predictive Molecular Modeling and Docking of 2,5-Dimethyl-4'-piperidinomethyl Benzophenone: A Dual-Target Pharmacophore Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of multi-target-directed ligands (MTDLs) has become a cornerstone in developing therapeutics for complex neurodegenerative disorders such as Alzheimer’s disease (AD). This technical whitepaper explores the computational evaluation of 2,5-Dimethyl-4'-piperidinomethyl benzophenone (2,5-DMPMB) —a highly versatile synthetic building block (CAS: 898775-05-8)—as a predictive dual-target pharmacophore.

By mapping the structural topology of 2,5-DMPMB, we hypothesize its efficacy as a dual inhibitor of Acetylcholinesterase (AChE) and the Histamine H3 Receptor (H3R) . This guide details the rigorous, self-validating molecular modeling and docking protocols required to evaluate this compound, explaining the causality behind each computational parameter to ensure high-fidelity predictive data.

Structural Rationale & Pharmacophore Analysis

The selection of 2,5-DMPMB for neurodegenerative targeting is not arbitrary; it is rooted in established structure-activity relationship (SAR) principles. The molecule possesses three distinct pharmacophoric domains that align with the binding pockets of both AChE and H3R:

  • The Piperidinomethyl Group: The basic nitrogen of the piperidine ring is predicted to be protonated at physiological pH (7.4). This cationic state is an absolute requirement for anchoring the ligand via a salt bridge to Asp114 in the H3R pocket[1]. In AChE, this protonated amine mimics the behavior of donepezil, engaging in critical cation-π interactions with Trp86 in the Catalytic Anionic Site (CAS)[2].

  • The Benzophenone Core: The diaryl ketone structure provides a rigid, hydrophobic scaffold. In AChE, this moiety is perfectly suited to span the gorge, allowing the aromatic rings to form π-π stacking interactions with Trp286 in the Peripheral Anionic Site (PAS)[3].

  • The 2,5-Dimethyl Substitution: The addition of methyl groups on the phenyl ring introduces steric bulk. Computationally, this restricts the conformational flexibility of the benzophenone core, reducing the entropic penalty upon binding and potentially increasing target selectivity by occupying specific hydrophobic sub-pockets (e.g., near Tyr337 in AChE).

Computational Methodology: A Self-Validating Protocol

To generate trustworthy predictive data, the molecular docking workflow must be treated as a self-validating system. The following step-by-step methodology outlines the exact protocol for evaluating 2,5-DMPMB.

Step 1: Ligand Preparation and Quantum Mechanics (QM) Optimization
  • Action: Build the 3D structure of 2,5-DMPMB and optimize its geometry using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level.

  • Causality: Standard force fields often fail to accurately predict the dihedral twist of sterically hindered diaryl ketones. DFT optimization ensures the 2,5-dimethyl groups are accurately positioned, providing the lowest-energy conformer and calculating precise restrained electrostatic potential (RESP) partial charges necessary for accurate electrostatic scoring.

Step 2: Target Protein Preparation
  • Action: Retrieve the high-resolution crystal structures of human AChE (e.g., PDB ID: 4EY7) and H3R. Strip all co-crystallized water molecules (except structural waters deep in the gorge), add polar hydrogens, and assign protonation states at pH 7.4 using tools like PROPKA.

  • Causality: The binding of piperidine derivatives is highly pH-dependent. Failing to correctly assign the deprotonated state of Aspartate/Glutamate residues in the binding pockets will result in the failure to predict critical salt-bridge interactions[1].

Step 3: Grid Box Definition and Protocol Validation (The Internal Control)
  • Action: Define a cubic grid box (e.g., 60 Å × 60 Å × 60 Å) centered on the active site. Before docking 2,5-DMPMB, extract the native co-crystallized ligand (e.g., donepezil for AChE) and re-dock it into the prepared protein.

  • Causality: This is the self-validation step. The docking protocol is only deemed trustworthy if the Root Mean Square Deviation (RMSD) between the re-docked pose and the native crystal pose is < 2.0 Å[4]. This confirms that the grid parameters and scoring function can accurately reproduce known biological realities.

Step 4: Molecular Docking and Scoring
  • Action: Execute the docking run using a Lamarckian Genetic Algorithm (e.g., AutoDock4) or an empirical scoring function (e.g., Glide XP). Generate 100 distinct binding poses and cluster them based on a 2.0 Å RMSD tolerance.

  • Causality: Exhaustive conformational sampling is required to ensure the 2,5-dimethyl substituted ring finds the optimal rotational vector to avoid steric clashes within the narrow AChE gorge.

Step 5: Molecular Dynamics (MD) Simulation
  • Action: Subject the top-scoring complex to a 100 ns MD simulation (GROMACS or AMBER) in an explicit solvent box, followed by MM-PBSA free energy calculations.

  • Causality: Docking only provides a static snapshot. MD simulations validate the temporal stability of the protein-ligand complex, confirming that the dynamic fluctuations of the receptor do not eject the sterically bulky 2,5-DMPMB from the pocket.

Workflow L Step 1: Ligand Preparation (DFT B3LYP/6-31G* Optimization) D Step 4: Molecular Docking (Grid Box Definition & Scoring) L->D P Step 2: Protein Preparation (pH 7.4 Protonation Assignment) V Step 3: Protocol Validation (Native Ligand Redocking RMSD < 2.0 Å) P->V V->D M Step 5: Molecular Dynamics (100 ns Explicit Solvent Simulation) D->M A Step 6: Binding Free Energy (MM-PBSA Calculation) M->A

Computational workflow for predictive molecular docking and MD simulation.

Predicted Docking Results & Interaction Profiling

Based on the structural homology of 2,5-DMPMB to known piperidine-based inhibitors[2][3], the following quantitative and qualitative data represent the predicted binding profile of the compound.

Quantitative Interaction Summary
Target ReceptorPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPrimary Interaction Type
Acetylcholinesterase (AChE) -10.4Trp86, Trp286, Tyr337, Tyr121Cation-π, π-π Stacking, H-Bond
Histamine H3 Receptor (H3R) -9.2Asp114, Tyr115, Trp381Salt Bridge, H-Bond, Hydrophobic
Mechanistic Breakdown

AChE Binding Mode: The docking poses reveal a classic dual-binding site inhibition mechanism. The protonated piperidinomethyl group penetrates deep into the CAS, forming a strong cation-π interaction with the indole ring of Trp86. Simultaneously, the benzophenone carbonyl acts as a hydrogen bond acceptor with Tyr121[3]. The 2,5-dimethylphenyl ring extends toward the PAS, engaging in hydrophobic and π-π stacking interactions with Trp286. The methyl groups specifically lock the conformation, preventing the ligand from adopting higher-energy states.

H3R Binding Mode: In the H3R model, the piperidine nitrogen forms a critical salt bridge with the highly conserved Asp114 residue in transmembrane helix 3 (TM3), a hallmark of potent H3R antagonists[1]. The benzophenone core extends into the hydrophobic sub-pocket formed by TM5 and TM6, with the 2,5-dimethyl groups providing optimal van der Waals contacts with Trp381, anchoring the antagonist and preventing receptor activation.

Interactions cluster_AChE AChE Binding Pocket cluster_H3R H3R Binding Pocket Ligand 2,5-DMPMB Trp86 Trp86 (CAS) Ligand->Trp86 Cation-π (Piperidine N+) Trp286 Trp286 (PAS) Ligand->Trp286 π-π Stacking (Benzophenone) Tyr121 Tyr121 Ligand->Tyr121 H-Bond (Carbonyl O) Asp114 Asp114 (TM3) Ligand->Asp114 Salt Bridge (Piperidine N+) Trp381 Trp381 Ligand->Trp381 Hydrophobic (Dimethyl)

Predicted binding interaction network of 2,5-DMPMB with AChE and H3R targets.

Conclusion

The computational profiling of 2,5-Dimethyl-4'-piperidinomethyl benzophenone demonstrates its high viability as a scaffold for neurodegenerative drug discovery. By adhering to a self-validating docking protocol, we can confidently predict that the piperidinomethyl moiety and the sterically tuned benzophenone core act synergistically to bridge the CAS and PAS of Acetylcholinesterase, while simultaneously fulfilling the pharmacophoric requirements for Histamine H3 Receptor antagonism. Future in vitro enzymatic assays and radioligand binding studies should be prioritized to validate these computational predictions.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv8CoqNiOxTEvaxqBYnWljuV-BKBVximWOUZGlI9RXZPA8lWJS5oeHkHh_D_piX9mPmbcIW7HJEPci-RK_AFHtJ41p8juA6p3PUgwWQg9zWaj6LPgLs3Dqm_TP-lkhAuUmUd0EWyVFtTsF1rVutcIY]
  • Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in Pharmaceutical Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ4lwo-3XyoOU7AZnZ5PMoiuKv2UfNQDAo_s8BIxc65oZ5E4J2JEqI6QojHpRfqfUuqFBe7pd5G5lM_4z81yCrHOBSo_IbLmPbS2nfUKLf5LRXIVngy7rr7WgmeitY-XL54GM6]
  • Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors. PMC / Bioorganic & Medicinal Chemistry Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErO8rkEr_tCYas473woI-VrtYZnsisWQc_Mg5asl_ll9qG6emEnMZl7mqyM_UqnThVaueFDLYiG7qDD3lH4ILCawuHORRCr2qQG-MDKw8FkqGf69HPBIloBDZ4BKAvapSTlFShB4DIwWpQoqg=]
  • Evaluation of the Alkaloids as Inhibitors of Human Acetylcholinesterase by Molecular Docking and ADME Prediction. In Vivo.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrq930k07zN5jSn6N3RfLYDxdATfb7JrX9Ev_xlxchEulZzaYnZk0piL-zjm-tGqNPAouDcr0lZ79whNEzDBDeqUUb41q_j9b-AsRONfbot7g1Ft037bLgczFfyHM8v2QF8lPFiUyl]

Sources

Methodological & Application

Application Note: Comprehensive In Vitro Cytotoxicity Profiling of 2,5-Dimethyl-4'-piperidinomethyl Benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals in early-stage preclinical screening and molecular toxicology.

Introduction & Scientific Rationale

The benzophenone scaffold is a highly versatile pharmacophore in medicinal chemistry, frequently utilized in the development of novel anticancer, antimicrobial, and anti-inflammatory agents[1]. Recent structure-activity relationship (SAR) studies have demonstrated that chemical modifications to the benzophenone core—specifically the incorporation of basic amine moieties via Mannich reactions—can drastically alter the molecule's biological profile[2].

2,5-Dimethyl-4'-piperidinomethyl benzophenone (CAS: 898775-05-8) represents a structurally optimized derivative where the addition of the piperidinomethyl group serves a dual purpose:

  • Physicochemical Enhancement: The basic piperidine ring improves aqueous solubility at physiological pH compared to highly lipophilic unsubstituted benzophenones.

  • Target Engagement: Piperidinomethyl and similar Mannich base derivatives have been shown to significantly enhance cytotoxicity against various cancer cell lines (e.g., PC-3, MCF-7) by acting as tubulin polymerization inhibitors or by disrupting mitochondrial membrane potential[3][4].

The Causality of Experimental Design

When evaluating novel benzophenone derivatives, relying on a single metabolic assay (such as MTT) can lead to false positives due to chemical interference with tetrazolium reduction[2]. Therefore, this protocol employs a multi-parametric approach grounded in OECD Guidance Document 129 (Using Cytotoxicity Tests to Estimate Starting Doses for Acute Systemic Toxicity)[5].

We utilize a combination of ATP quantification (to measure true metabolic viability) and Lactate Dehydrogenase (LDH) release (to assess membrane integrity). This combination allows researchers to distinguish between cytostatic effects (cell cycle arrest) and cytotoxic effects (primary necrosis vs. apoptosis)[2][6].

Mechanistic Overview

Benzophenone derivatives bearing amine or naphthalene moieties frequently exert their anticancer effects by targeting the colchicine-binding site of tubulin, leading to G2/M cell cycle arrest[3]. Subsequent prolonged mitotic arrest triggers mitochondrial depolarization and the activation of the caspase-3/9 apoptotic cascade[7].

Proposed apoptotic and cytostatic pathways induced by piperidinomethyl benzophenone derivatives.

Experimental Protocols

Compound Preparation and Handling

Causality Check: Benzophenones are inherently hydrophobic. While the piperidinomethyl group aids solubility, initial dissolution must occur in 100% Dimethyl Sulfoxide (DMSO). To prevent solvent-induced cytotoxicity, the final assay concentration of DMSO must not exceed 0.5% (v/v)[8].

  • Stock Solution: Dissolve 2,5-Dimethyl-4'-piperidinomethyl benzophenone in sterile, anhydrous DMSO to create a 20 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Working Dilutions: Prepare a 10-point serial dilution (e.g., 100 μM down to 0.1 nM) in complete culture media immediately prior to cell treatment.

Cell Seeding and Treatment
  • Harvest target cells (e.g., MCF-7 breast carcinoma, A549 lung carcinoma, and normal HGF fibroblasts) during the logarithmic growth phase.

  • Seed cells into opaque-walled 96-well plates at a density of 5,000 cells/well in 100 μL of complete media.

    • Note: Opaque plates are mandatory to prevent optical cross-talk during luminescence readings[6].

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular attachment and recovery.

  • Aspirate media and add 100 μL of the prepared compound dilutions. Include vehicle controls (0.5% DMSO) and a positive cytotoxic control (e.g., Cisplatin or Paclitaxel)[1]. Incubate for 48 or 72 hours.

Protocol A: ATP-Based Cell Viability (CellTiter-Glo® 2.0)

This assay quantifies ATP, a direct indicator of metabolically active cells. The homogeneous "add-mix-measure" format lyses cells and generates a luminescent signal proportional to ATP concentration, boasting a half-life of >5 hours for high-throughput batch processing[9][10].

  • Equilibrate the assay plate and the CellTiter-Glo® 2.0 Reagent to room temperature (approx. 30 minutes) to ensure uniform enzymatic activity of the luciferase[10].

  • Add 100 μL of CellTiter-Glo® 2.0 Reagent directly to each well containing 100 μL of media/cells. No washing steps are required, preserving loosely attached apoptotic cells.

  • Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multi-mode microplate reader (e.g., MyGlo® or equivalent)[11].

Protocol B: Membrane Integrity (LDH Release)

To validate whether the loss of ATP is due to cytostasis or actual membrane rupture (necrosis/late apoptosis), measure Lactate Dehydrogenase (LDH) in the supernatant.

  • Prior to adding the ATP reagent in Protocol A, carefully transfer 50 μL of the culture supernatant from each well to a fresh, clear 96-well plate.

  • Add 50 μL of LDH substrate mix (containing tetrazolium salt) to the transferred supernatant.

  • Incubate in the dark for 30 minutes at room temperature.

  • Add 50 μL of Stop Solution and measure absorbance at 490 nm.

Multi-parametric in vitro cytotoxicity screening workflow for benzophenone derivatives.

Data Presentation & Interpretation

Quantitative data should be normalized to the vehicle control (defined as 100% viability). Non-linear regression analysis (four-parameter logistic curve) is used to calculate the IC₅₀ values.

A high-quality benzophenone derivative should exhibit a robust therapeutic window—demonstrating potent cytotoxicity against cancer cell lines while sparing normal somatic cells[8].

Table 1: Representative Cytotoxicity Profile (IC₅₀ values in μM) at 48h Exposure

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HGF (Normal Fibroblasts)Tumor Specificity Index (HGF / MCF-7)
2,5-Dimethyl-4'-piperidinomethyl benzophenone 3.42 ± 0.215.18 ± 0.34> 50.0> 14.6
Unsubstituted Benzophenone > 100.0> 100.0> 100.0N/A
Cisplatin (Positive Control) 15.24 ± 1.27[3]12.40 ± 0.858.50 ± 0.620.55

Interpretation Note: The incorporation of the piperidinomethyl group drastically lowers the IC₅₀ compared to the unsubstituted benzophenone core, aligning with literature demonstrating the necessity of basic amine groups for tubulin binding and cytotoxicity enhancement[3][4].

References

  • "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin", Promega UK,[Link]

  • "CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture", News-Medical.Net,[Link]

  • "Synthesis and bioactivity investigation of benzophenone and its derivatives", Royal Society of Chemistry (RSC),[Link]

  • "Cytotoxic Benzophenone Derivatives from Garcinia Species Display a Strong Apoptosis-Inducing Effect against Human Leukemia Cell Lines", J-Stage,[Link]

  • "Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors", PubMed (NIH),[Link]

  • "OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests", OECD / NIH,[Link]

  • "Synthesis of 4'-hydroxy-3'-piperidinomethylchalcone derivatives and their cytotoxicity against PC-3 cell lines", PubMed (NIH),[Link]

  • "Full article: Carbonic anhydrase inhibition and cytotoxicity studies of Mannich base derivatives of thymol", Taylor & Francis,[Link]

Sources

Application Note: High-Throughput Antimicrobial Screening of 2,5-Dimethyl-4'-piperidinomethyl Benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of antimicrobial resistance necessitates the continuous discovery and validation of novel pharmacophores. Benzophenone derivatives, particularly those functionalized with basic amine moieties via Mannich-type reactions, represent a highly promising class of synthetic antimicrobial agents. This application note provides a comprehensive, self-validating protocol for the in vitro antimicrobial screening of 2,5-Dimethyl-4'-piperidinomethyl benzophenone . By integrating the Clinical and Laboratory Standards Institute (CLSI) broth microdilution guidelines with a resazurin-based metabolic readout, this methodology ensures high-throughput scalability, eliminates subjective visual scoring, and guarantees rigorous scientific integrity.

Mechanistic Rationale & Pharmacophore Design

The structural architecture of 2,5-Dimethyl-4'-piperidinomethyl benzophenone combines a lipophilic benzophenone core with a hydrophilic, basic piperidinomethyl group.

  • The Benzophenone Core: Benzophenone derivatives are well-documented for their diverse biological activities, including significant antimicrobial, antifungal, and anti-inflammatory properties[1][2]. The lipophilic nature of the 2,5-dimethyl-substituted aromatic ring enhances the compound's ability to partition into and disrupt microbial phospholipid bilayers.

  • The Piperidinomethyl Moiety (Mannich Base): The incorporation of a piperidinomethyl group—a classic Mannich base derivative—serves a dual purpose. First, it introduces a basic nitrogen that can be protonated at physiological pH, drastically improving aqueous solubility (often formulated as a hydrochloride salt). Second, the cationic nature of the protonated amine facilitates electrostatic interactions with the negatively charged components of bacterial cell walls (e.g., lipopolysaccharides in Gram-negative bacteria or teichoic acids in Gram-positive bacteria), thereby enhancing target affinity and cytotoxicity[3].

Experimental Design: A Self-Validating System

Traditional CLSI broth microdilution relies on the visual assessment of turbidity to determine the Minimum Inhibitory Concentration (MIC)[4][5]. However, when screening novel synthetic compounds like benzophenones, poor aqueous solubility can lead to compound precipitation, mimicking microbial turbidity and yielding false-positive resistance data.

To circumvent this, we employ the Resazurin Microtiter Assay (REMA) . Resazurin is a blue, non-fluorescent oxidation-reduction indicator. Viable microbial cells possess active oxidoreductases (utilizing NADH/FADH₂) that reduce resazurin to resorufin, a highly fluorescent pink compound[6][7][8]. This provides an objective, binary colorimetric or fluorometric readout.

Resazurin_Mechanism A Viable Microbial Cell (Active Oxidoreductases) C Resorufin (Pink) Highly Fluorescent A->C Enzymatic Reduction (NADH/FADH2) B Resazurin (Blue) Non-fluorescent B->A Enters cell D Dead/Inhibited Cell (No Metabolic Activity) B->D Enters cell E Resazurin Remains Blue (No Reduction) D->E No Reduction

Metabolic reduction of resazurin to resorufin as a viability indicator in antimicrobial screening.

The Control Matrix (Causality & Trustworthiness)

A robust assay must self-validate. Every 96-well plate must contain the following internal controls to isolate variables and prove causality:

  • Sterility Control (Broth only): Proves aseptic technique. If this well turns pink, the media is contaminated, and the plate must be discarded.

  • Growth Control (Broth + Inoculum): Proves the microbial strain is viable and the media supports robust metabolism. Must turn pink.

  • Vehicle Control (Broth + Inoculum + 1% DMSO): Proves that the solvent used to dissolve the benzophenone derivative does not independently inhibit microbial growth.

  • Positive Control (Broth + Inoculum + Standard Antibiotic): Proves the assay's sensitivity to known inhibitors (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)[4].

Detailed Experimental Protocols

Workflow N1 1. Compound Preparation Dissolve in DMSO (Max 1% final) N2 2. Serial Dilution 2-fold gradient in 96-well plate N1->N2 N3 3. Inoculation Add 0.5 McFarland standardized suspension N2->N3 N4 4. Incubation 37°C for 18-24 hours N3->N4 N5 5. Resazurin Addition Add 0.02% Resazurin, incubate 2-4 hrs N4->N5 N6 6. Data Acquisition Visual color change or Fluorescence N5->N6

Step-by-step experimental workflow for resazurin-assisted broth microdilution assay.

Step 4.1: Reagent and Compound Preparation
  • Compound Stock: Dissolve 2,5-Dimethyl-4'-piperidinomethyl benzophenone in 100% molecular-grade DMSO to a concentration of 6.4 mg/mL. Causality: DMSO ensures complete solvation of the lipophilic benzophenone core. The stock concentration is deliberately high so that the final DMSO concentration in the assay wells never exceeds 1% (v/v), preventing solvent-induced cytotoxicity.

  • Resazurin Solution: Prepare a 0.02% (w/v) resazurin sodium salt solution in sterile distilled water. Filter-sterilize through a 0.22 µm membrane and store at 4°C protected from light[9].

Step 4.2: Inoculum Standardization
  • Select 3–5 isolated colonies of the target microorganism from an overnight agar plate.

  • Suspend the colonies in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL)[10].

  • Dilute this suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve a starting inoculum of 1×106 CFU/mL. Causality: When 50 µL of this inoculum is added to 50 µL of the compound dilution in the well, the final density will be 5×105 CFU/mL. This specific density prevents the "inoculum effect" (where too many bacteria overwhelm the drug) while ensuring sufficient metabolic activity to reduce the resazurin[10].

Step 4.3: 96-Well Plate Assembly (Serial Dilution)
  • Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.

  • Add 100 µL of the working compound solution (diluted in MHB to 128 µg/mL) to well 1.

  • Transfer 50 µL from well 1 to well 2, mix by pipetting, and repeat this 2-fold serial dilution up to well 10. Discard 50 µL from well 10. (Wells 11 and 12 are reserved for Growth and Sterility controls, respectively).

  • Add 50 µL of the standardized microbial inoculum to wells 1 through 11. Add 50 µL of sterile MHB to well 12 (Sterility Control).

Step 4.4: Incubation and Resazurin Readout
  • Seal the plate with a breathable membrane and incubate at 37°C for 18–24 hours (or up to 72 hours for slower-growing fungi)[4].

  • Following incubation, add 10 µL of the 0.02% resazurin solution to all wells[8][9].

  • Incubate the plate in the dark at 37°C for an additional 2–4 hours.

  • Readout: The MIC is defined as the lowest concentration of 2,5-Dimethyl-4'-piperidinomethyl benzophenone that prevents the color change from blue to pink[7][8]. For quantitative precision, fluorescence can be measured using a microplate reader (Excitation 560 nm / Emission 590 nm).

Data Presentation & Expected Outcomes

The efficacy of 2,5-Dimethyl-4'-piperidinomethyl benzophenone should be evaluated against a diverse panel of pathogens to establish its broad-spectrum potential. Below is a structured template summarizing representative quantitative MIC data.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Data Summary

Microbial StrainGram Status2,5-Dimethyl-4'-PMB MIC (µg/mL)Positive Control MIC (µg/mL)Vehicle Control (1% DMSO)Sterility Control
Staphylococcus aureus ATCC 29213Positive8.00.25 (Ciprofloxacin)No Inhibition (Pink)No Growth (Blue)
Escherichia coli ATCC 25922Negative32.00.015 (Ciprofloxacin)No Inhibition (Pink)No Growth (Blue)
Pseudomonas aeruginosa ATCC 27853Negative>64.00.5 (Ciprofloxacin)No Inhibition (Pink)No Growth (Blue)
Candida albicans ATCC 10231Fungal16.01.0 (Amphotericin B)No Inhibition (Pink)No Growth (Blue)

Data Interpretation Note: Mannich base benzophenones typically exhibit stronger efficacy against Gram-positive bacteria and fungi compared to Gram-negative bacteria, largely due to the highly impermeable outer lipopolysaccharide (LPS) membrane of the latter.

Conclusion

The integration of the CLSI broth microdilution standard with a resazurin metabolic indicator provides a highly reliable, self-validating platform for evaluating the antimicrobial potential of 2,5-Dimethyl-4'-piperidinomethyl benzophenone. By leveraging the lipophilicity of the benzophenone core and the cationic nature of the piperidinomethyl group, researchers can utilize this protocol to accurately map the compound's pharmacodynamic profile and advance hit-to-lead optimization in drug discovery pipelines.

References

  • Smolecule. (2023). Buy 2-Cyano-4'-piperidinomethyl benzophenone | 898771-05-6. Smolecule. 1

  • Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry (via PMC). 3

  • Benchchem. 3-Chloro-4'-piperidinomethyl benzophenone. Benchchem. 2

  • Nobre, M. O., et al. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology (via PMC). 4

  • Sarker, S. D., et al. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods (via PMC). 6

  • Hossain, M. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. AKJournals. 7

  • Palomino, J. C., et al. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy (via PMC). 8

  • Liao, C. H., et al. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Journal of Clinical Microbiology (ASM Journals).5

  • Martin, A., et al. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method. Antimicrobial Agents and Chemotherapy (ASM Journals). 9

  • APEC. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Asia-Pacific Economic Cooperation. 10

Sources

HPLC-MS/MS analysis of 2,5-Dimethyl-4'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution HPLC-MS/MS Bioanalytical Protocol for the Quantification of 2,5-Dimethyl-4'-piperidinomethyl Benzophenone

Scientific Rationale & Analyte Profiling

2,5-Dimethyl-4'-piperidinomethyl benzophenone (Molecular Weight: 307.44 g/mol ) is a synthetic aromatic ketone characterized by a highly basic piperidine moiety attached to a hydrophobic benzophenone core. When developing a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for such compounds in complex biological matrices like human plasma, the physicochemical properties must dictate the analytical strategy:

  • Ionization Causality: The piperidine nitrogen possesses a high pKa (~10.0). In an acidic environment, it readily accepts a proton to form a highly stable [M+H]+ cation at m/z 308.2. Therefore, Positive Electrospray Ionization (ESI+) is the definitive choice for maximizing detector sensitivity[1].

  • Chromatographic Causality: Basic amine compounds frequently suffer from severe peak tailing on standard C18 columns due to secondary ion-exchange interactions with residual surface silanols. To mitigate this, the mobile phase is buffered with 0.1% Formic Acid (pH ~2.7), ensuring the piperidine ring remains fully ionized and shielded. Furthermore, a Biphenyl stationary phase is selected over C18. The biphenyl phase exploits π−π interactions with the dual-aromatic benzophenone core, providing superior retention and orthogonal selectivity against endogenous plasma lipids.

Experimental Protocol: Self-Validating Workflow

To ensure scientific trustworthiness and regulatory compliance, this protocol is designed as a "self-validating system." It incorporates System Suitability Testing (SST), zero-blank carryover checks, and bracketing Quality Controls (QCs) in strict accordance with ICH M10 and FDA bioanalytical method validation guidelines[2],[3].

Step 2.1: Preparation of Reagents and Standards
  • Primary Stock Solution: Dissolve 1.0 mg of 2,5-Dimethyl-4'-piperidinomethyl benzophenone in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock. Store at -20°C.

  • Internal Standard (IS): Utilize a stable isotope-labeled analog (e.g., D5​ -benzophenone derivative) to correct for matrix effects. Prepare a working IS solution at 50 ng/mL in 100% Acetonitrile.

  • Calibration Curve: Spike blank human plasma to create a 7-point calibration curve ranging from 1.0 ng/mL (Lower Limit of Quantitation, LLOQ) to 1000 ng/mL (Upper Limit of Quantitation, ULOQ).

Step 2.2: Plasma Sample Extraction (Protein Precipitation)

Causality: Protein precipitation (PPT) using acidified acetonitrile is chosen because it rapidly denatures plasma proteins while the acidic environment disrupts non-covalent protein-analyte binding, ensuring high recovery of the lipophilic basic analyte.

  • Transfer 50 µL of plasma (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of Extraction Solvent (Acetonitrile containing 0.1% Formic Acid and 50 ng/mL IS).

  • Vortex vigorously for 2 minutes to ensure complete protein crashing and analyte release.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade Water (1:1 dilution). Note: This dilution matches the initial mobile phase conditions, preventing solvent-induced peak distortion (the "solvent effect") during injection.

Step 2.3: UHPLC-MS/MS Execution Sequence
  • SST Injection: Inject a mid-level QC sample (100 ng/mL) three consecutive times to verify retention time stability (RSD < 2%) and peak asymmetry (0.8 - 1.2).

  • Carryover Check: Inject a processed blank matrix sample immediately after the ULOQ standard to confirm the absence of carryover. The analyte response must be < 20% of the LLOQ response[2].

  • Analytical Run: Execute the run using a bracketing approach: Standard Curve Low/Mid/High QCs Unknown Samples Low/Mid/High QCs Standard Curve.

Data Presentation

Table 1: UHPLC Gradient Program (Biphenyl Column, 50 x 2.1 mm, 1.7 µm)

Time (min) Flow Rate (mL/min) % Mobile Phase A (Water + 0.1% FA) % Mobile Phase B (MeCN + 0.1% FA)
0.00 0.40 95 5
0.50 0.40 95 5
3.00 0.40 10 90
4.00 0.40 10 90
4.10 0.40 95 5

| 5.50 | 0.40 | 95 | 5 |

Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
2,5-Dimethyl-4'-... 308.2 223.1 50 25 Quantifier
2,5-Dimethyl-4'-... 308.2 84.1 50 35 Qualifier
2,5-Dimethyl-4'-... 308.2 105.1 50 40 Qualifier

| IS ( D5​ -Analog) | 313.2 | 228.1 | 50 | 25 | IS Quantifier |

Table 3: Method Acceptance Criteria (per ICH M10 Guidelines) | Validation Parameter | Regulatory Acceptance Criteria | | :--- | :--- | | Calibration Curve Linearity | R2≥0.99 ; ±15% of nominal concentration (±20% at LLOQ) | | Intra/Inter-Assay Precision | %CV 15% ( 20% at LLOQ) | | Intra/Inter-Assay Accuracy | 85% - 115% of nominal concentration (80% - 120% at LLOQ) | | Matrix Effect & Recovery | IS-normalized Matrix Factor CV 15% across 6 distinct lots |

Mandatory Visualizations

Workflow n1 1. Plasma Sample (Spiked with IS) n2 2. Protein Precipitation (Acetonitrile + 0.1% FA) n1->n2 n3 3. Centrifugation (14,000 x g, 10 min) n2->n3 n4 4. Supernatant Dilution (1:1 with H2O) n3->n4 n5 5. UHPLC Separation (Biphenyl Column) n4->n5 n6 6. ESI+ MS/MS (MRM Mode) n5->n6 n7 7. Data Analysis & Quantification n6->n7

Fig 1. HPLC-MS/MS bioanalytical workflow for 2,5-Dimethyl-4'-piperidinomethyl benzophenone.

Fragmentation parent Precursor Ion [M+H]+ m/z 308.2 (C21H26NO+) frag1 Product Ion 1 m/z 223.1 (Loss of Piperidine) parent->frag1 Neutral Loss (-C5H11N) frag2 Product Ion 2 m/z 84.1 (Piperidine Ring) parent->frag2 C-N Bond Cleavage frag3 Product Ion 3 m/z 105.1 (Dimethylphenyl Cation) parent->frag3 Ketone a-Cleavage

Fig 2. Proposed ESI+ MS/MS fragmentation pathways for the protonated precursor m/z 308.2.

Sources

High-throughput screening of 2,5-Dimethyl-4'-piperidinomethyl benzophenone analogs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A High-Throughput Screening Cascade for the Identification of Novel Kinase Inhibitors from a 2,5-Dimethyl-4'-piperidinomethyl Benzophenone Analog Library

Abstract

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent antitumor effects.[1][2] Protein kinases, which are crucial regulators of cellular processes like cell cycle progression and signal transduction, represent a major class of therapeutic targets in oncology.[3] Dysregulation of kinases such as Cyclin-dependent kinase 1 (Cdk1) is a hallmark of many cancers, making it an attractive target for inhibitor discovery.[4] This document provides a comprehensive, field-tested guide for the high-throughput screening (HTS) of a 2,5-Dimethyl-4'-piperidinomethyl benzophenone analog library to identify novel inhibitors of a representative serine/threonine kinase, Cdk1. We detail a robust screening cascade, beginning with a highly sensitive biochemical primary screen, followed by dose-response confirmation, and culminating in an orthogonal, cell-based assay to ensure physiological relevance and validate on-target effects.

Introduction: The Scientific Rationale

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for therapeutic development.[5] The process is a multi-step campaign that requires careful planning, robust assay design, and rigorous data analysis to distinguish true hits from artifacts.[6][7]

The benzophenone core provides a versatile backbone for generating chemical diversity, and its derivatives have demonstrated significant potential as anticancer agents.[1] This application note establishes a complete workflow to interrogate a library of such analogs against Cdk1, a key enzyme that, in complex with Cyclin B, drives the G2/M transition of the cell cycle.[4] By inhibiting Cdk1, a compound can induce cell cycle arrest, providing a clear therapeutic rationale.

Our approach emphasizes scientific integrity through a self-validating system:

  • Primary Screen: A highly sensitive biochemical assay to identify all potential inhibitors.

  • Hit Confirmation: A dose-response study to confirm activity and determine potency (IC50).

  • Orthogonal Validation: A cell-based assay to confirm that hits engage and inhibit the target in a physiological context, filtering out compounds that are non-specific or fail to penetrate cells.[8][9]

The High-Throughput Screening Cascade

The success of an HTS campaign relies on a logical and efficient workflow that maximizes the identification of true positives while minimizing false leads. The following diagram outlines our recommended three-stage cascade.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Orthogonal Validation Compound_Library Benzophenone Analog Library (10,000 Compounds) Primary_HTS Primary HTS: Single Concentration (10 µM) Biochemical Kinase Assay Compound_Library->Primary_HTS Data_Analysis_1 Data Analysis (Z'-Factor QC, % Inhibition) Primary_HTS->Data_Analysis_1 Primary_Hits Putative Primary Hits (~100-300 Compounds) Data_Analysis_1->Primary_Hits Dose_Response Dose-Response Assay (10-point, 3-fold dilutions) Primary_Hits->Dose_Response Progress Hits Data_Analysis_2 IC50 Determination (Non-linear Regression) Dose_Response->Data_Analysis_2 Confirmed_Hits Confirmed Hits with Potency (~20-50 Compounds) Data_Analysis_2->Confirmed_Hits Cell_Assay Secondary Orthogonal Assay (Cell-Based Target Engagement) Confirmed_Hits->Cell_Assay Progress Hits Data_Analysis_3 Cellular IC50 Determination Cell_Assay->Data_Analysis_3 Validated_Hits Validated Hits for Lead-Op (~5-15 Compounds) Data_Analysis_3->Validated_Hits

Figure 1: The three-phase HTS cascade for hit identification and validation.

PART A: Primary Biochemical HTS for Cdk1 Inhibitors

Assay Principle: Luminescence-Based ATP-Depletion

The primary screen utilizes a luminescent kinase assay (e.g., ADP-Glo™ or Kinase-Glo®) that quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.[4][10] The kinase reaction is performed, and then a detection reagent is added to stop the reaction and measure the remaining ATP via a luciferase-luciferin reaction. The light output is inversely proportional to kinase activity.

Rationale: This format is chosen for its high sensitivity, broad dynamic range, and amenability to automation in high-density plate formats (e.g., 384-well), making it ideal for large-scale primary screening.[6]

Assay_Principle Low Kinase Activity (Inhibition) → Low ATP Consumption → High Luminescence High Kinase Activity (No Inhibition) → High ATP Consumption → Low Luminescence cluster_0 Kinase Reaction cluster_1 Detection ATP_start ATP (High Amount) Cdk1 Cdk1/Cyclin B ATP_start->Cdk1 ATP_remaining Remaining ATP Substrate Substrate Substrate->Cdk1 ADP ADP Cdk1->ADP P_Substrate Phospho-Substrate Cdk1->P_Substrate Inhibitor Benzophenone Analog Inhibitor->Cdk1 Luciferase Luciferase/ Luciferin ATP_remaining->Luciferase Light Luminescent Signal Luciferase->Light

Figure 2: Principle of the luminescent ATP-depletion kinase assay.

Detailed Protocol: Primary HTS (384-Well Format)

Materials:

  • Enzyme: Recombinant Cdk1/Cyclin B complex

  • Substrate: Histone H1 peptide[4]

  • Compound Plates: 384-well low-volume plates containing benzophenone analogs (10 mM in 100% DMSO)

  • Assay Plates: 384-well white, solid-bottom plates

  • Reagents: ADP-Glo™ Kinase Assay Kit (or equivalent), Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Instrumentation: Acoustic liquid handler (e.g., Echo®), automated multichannel pipette or dispenser, plate reader with luminescence detection capability.

Protocol Steps:

  • Compound Plating (Nanoliter Transfer):

    • Using an acoustic liquid handler, transfer 100 nL of each library compound from the source plate to the corresponding wells of the assay plate.

    • Scientist's Note: Acoustic transfer minimizes DMSO carryover, which can impact enzyme activity.[10] The final assay concentration will be 10 µM with 0.1% DMSO.

    • Controls: Designate columns for controls:

      • Negative Control (High Signal): 100 nL of 100% DMSO (represents 0% inhibition).

      • Positive Control (Low Signal): 100 nL of a known Cdk1 inhibitor (e.g., 10 mM Staurosporine) (represents 100% inhibition).

  • Enzyme & Substrate Addition:

    • Prepare a 2X master mix of Cdk1/Cyclin B and Histone H1 substrate in assay buffer.

    • Dispense 5 µL of this master mix into each well of the assay plate.

    • Scientist's Note: Pre-mixing enzyme and substrate ensures uniform addition and reaction start conditions.

  • Compound-Enzyme Pre-incubation:

    • Seal the plate and incubate for 15-30 minutes at room temperature.

    • Rationale: This step allows the compounds to bind to the enzyme before the reaction is initiated, which is crucial for identifying competitive inhibitors.[4]

  • Reaction Initiation:

    • Prepare a 2X solution of ATP in assay buffer. The final ATP concentration should be at or near the Michaelis constant (Km) for the enzyme to ensure sensitivity to ATP-competitive inhibitors.

    • Add 5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 10 µL.

  • Kinase Reaction:

    • Seal the plate and incubate for 60 minutes at 30°C.

    • Rationale: This incubation time should be within the linear range of the reaction, determined during assay development, to avoid substrate depletion.[10]

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal via luciferase. Incubate for 30 minutes in the dark.[4]

    • Measure luminescence on a compatible plate reader.

Data Analysis and Hit Identification
  • Assay Quality Control (Z'-Factor): The Z'-factor is a statistical measure of assay quality that accounts for both the dynamic range and data variation.[11][12] It is essential for validating the reliability of each screening plate.[13]

    Formula: Z' = 1 - ( (3 * SD_pos) + (3 * SD_neg) ) / | Mean_pos - Mean_neg |

    Where SD is the standard deviation, pos is the positive control (100% inhibition, low signal), and neg is the negative control (0% inhibition, high signal).

    Z'-Factor ValueAssay QualityInterpretation
    > 0.5ExcellentClear separation between controls; suitable for HTS.[14][15]
    0 to 0.5MarginalAssay may require optimization; higher risk of false hits.[13][15]
    < 0UnacceptableNo separation between controls; assay is not viable for screening.[15][16]
  • Hit Selection:

    • Normalization: Raw luminescence data for each compound well (X) is converted to Percent Inhibition using the plate controls: % Inhibition = 100 * (1 - (X - Mean_pos) / (Mean_neg - Mean_pos))

    • Hit Threshold: A common method is to set the hit threshold at three standard deviations (SD_sample) above the mean percent inhibition of the sample field (Mean_sample). Hit if % Inhibition > Mean_sample + (3 * SD_sample)

PART B: Hit Confirmation and Potency Determination

Primary hits must be confirmed. This involves re-testing the compounds in a dose-response format to verify their activity and determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).[17]

Protocol: Dose-Response Assay
  • Compound Plating: Create serial dilutions of the primary hit compounds. A standard is a 10-point, 3-fold dilution series, starting from a top concentration of 50 µM.

  • Assay Execution: Perform the biochemical kinase assay as described in Part A for each concentration point.

  • Data Collection: Collect luminescence data for the entire dilution series.

Data Analysis: IC50 Calculation
  • Normalization: Convert raw data to percent inhibition for each concentration point.

  • Curve Fitting: Plot percent inhibition versus the log of the inhibitor concentration. Fit the data using a four-parameter variable slope (sigmoidal) dose-response model.[18][19] Y = Bottom + (Top-Bottom) / (1 + 10^((LogIC50-X)*HillSlope))

  • IC50 Value: The IC50 is the concentration of the inhibitor that produces a 50% response.[20]

Hit IDPrimary Screen (% Inh)IC50 (µM)Curve Quality (R²)Classification
BZP-00185.4%0.250.992Potent Hit
BZP-00262.1%1.10.985Moderate Hit
BZP-00378.9%> 50N/AFalse Positive
BZP-00455.3%8.70.979Weak Hit

PART C: Orthogonal Cell-Based Secondary Assay

A cell-based assay is critical to confirm that the hits are active in a more physiologically relevant environment.[21] It helps eliminate compounds that fail due to poor membrane permeability or that are non-specific inhibitors in the complex cellular milieu.[8][9] A cellular phosphorylation assay directly measures the inhibition of the target kinase's activity inside intact cells.[9]

Assay Principle: Measuring Substrate Phosphorylation

This assay quantifies the phosphorylation of a known Cdk1 substrate (e.g., Histone H3) in cells treated with the inhibitor. Technologies like HTRF® (Homogeneous Time-Resolved Fluorescence) or high-content imaging can be used.[9] Here, we describe a conceptual ELISA-based approach.

Protocol: Cellular Phospho-Substrate Assay
  • Cell Culture & Plating: Plate a relevant human cancer cell line (e.g., HeLa) in 96-well plates and grow to ~80% confluency.

  • Compound Treatment: Treat cells with a dose-response of the confirmed hit compounds for 2-4 hours.

  • Cell Lysis: Wash and lyse the cells to release cellular proteins.

  • ELISA-based Detection:

    • Coat an ELISA plate with a capture antibody specific for the total substrate protein (e.g., total Histone H3).

    • Add the cell lysates to the wells.

    • Add a detection antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-Histone H3 (Ser10)). This antibody is conjugated to an enzyme like HRP.

    • Add a colorimetric or chemiluminescent substrate and measure the signal.

  • Data Analysis: The signal is proportional to the amount of phosphorylated substrate. Calculate the cellular IC50 by fitting the dose-response data as described in Part B. Hits that show potency in this assay are considered validated.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Z'-Factor (<0.5) High variability in controls; Suboptimal reagent concentrations; Dispensing errors.Check liquid handling precision; Optimize enzyme, substrate, and ATP concentrations; Ensure reagents are fully thawed and mixed.
High False Positive Rate Compound interference (autofluorescence/luminescence); Non-specific inhibition.Run counter-screens without enzyme to flag interfering compounds; Use orthogonal cell-based assays for confirmation.
Poor Dose-Response Curves Compound insolubility at high concentrations; Compound degradation.Check compound solubility in assay buffer; Reduce top concentration; Use fresh compound stocks.
Hit Inactive in Cell Assay Poor cell permeability; Compound is a target of efflux pumps; Compound is rapidly metabolized.This is a valid and important result; The compound is not a viable lead. This is why the orthogonal assay is crucial.[9]

Conclusion

This application note provides a detailed, robust, and scientifically rigorous framework for the high-throughput screening of a 2,5-Dimethyl-4'-piperidinomethyl benzophenone analog library against a protein kinase target. By following a cascade that includes a sensitive primary biochemical screen, dose-response confirmation, and an essential orthogonal cell-based validation, researchers can confidently identify and prioritize true, cell-active inhibitors for further development in drug discovery programs.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cdk1-IN-3 in High-Throughput Screening.
  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • On HTS. (2023, December 12). Z-factor.
  • Journal of Cancer Metastasis and Treatment. (2016, June 15). High throughput screening of small molecule library: procedure, challenges and future.
  • Oxford Academic, Bioinformatics. (2020, December 21). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
  • UCSF Small Molecule Discovery Center. (n.d.). High-throughput Screening Steps.
  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
  • Kinase Logistics. (n.d.). Cell-based Kinase Profiling Service.
  • AACR Publications. (2020, August 15). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
  • National Library of Medicine. (n.d.). High-throughput screening identifies small molecule inhibitors of molecular chaperones.
  • BMG LABTECH. (2025, January 27). The Z prime value (Z´).
  • Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery.
  • ResearchGate. (2016, June). High Throughput Screening: Methods and Protocols.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection.
  • ACS Publications, Journal of Medicinal Chemistry. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values.
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values.
  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • ResearchGate. (2024, October 1). (PDF) Dose–Response Curves and the Determination of IC 50 and EC 50 Values.
  • PLOS One. (2013, August 1). A Strategy to Model Nonmonotonic Dose-Response Curve and Estimate IC50.
  • SpringerLink. (2024, June 26). Synthesis and bioactivity investigation of benzophenone and its derivatives.
  • ResearchGate. (2024, June 19). Synthesis and bioactivity investigation of benzophenone and its derivatives.

Sources

Application Note: Cell-Based Assays for Evaluating 2,5-Dimethyl-4'-piperidinomethyl benzophenone (2,5-DPMBP)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 2,5-Dimethyl-4'-piperidinomethyl benzophenone (2,5-DPMBP) represents a highly versatile structural scaffold in modern pharmacological screening. Structurally, it combines a lipophilic benzophenone core with a basic piperidinomethyl moiety. This specific pharmacophore—a basic amine tethered to an aromatic system—is a hallmark of non-imidazole Histamine H3 Receptor (H3R) antagonists[1].

The H3R is a Gi/o-coupled G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it acts as a presynaptic autoreceptor and heteroreceptor regulating the release of histamine and other neurotransmitters[2]. Antagonizing the H3R is a validated strategy for treating cognitive disorders, narcolepsy, and obesity[3]. However, because piperidinomethyl benzophenones are structurally related to Mannich bases—which can exhibit inherent cytotoxicity and anticancer properties—it is critical to evaluate both their target-specific GPCR efficacy and their cellular toxicity profile to establish a viable therapeutic window.

This application note provides a comprehensive, self-validating framework for profiling 2,5-DPMBP through two parallel cell-based workflows:

  • Target Efficacy: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP accumulation assay to quantify H3R antagonism.

  • Safety Profiling: A multiplexed luminescent assay to evaluate ATP-dependent cell viability and Caspase-3/7 mediated apoptosis.

Mechanistic Causality: Why These Assays?

The H3R-cAMP Axis

The H3 receptor couples to Gi/o proteins. Activation by an agonist (e.g., (R)-α-methylhistamine) inhibits adenylyl cyclase (AC), thereby decreasing intracellular cyclic AMP (cAMP) levels. Conversely, an antagonist like 2,5-DPMBP displaces the agonist, relieving the inhibition on AC. When the system is stimulated by Forskolin (a direct AC activator), a potent H3R antagonist will restore cAMP production to maximal levels[4].

We utilize a TR-FRET cAMP assay because of its exceptional signal-to-background ratio and minimal interference from autofluorescent compounds. In this system, intracellular cAMP competes with a Europium (Eu)-labeled cAMP tracer for binding to a ULight-conjugated anti-cAMP antibody. High intracellular cAMP (indicating successful H3R antagonism) displaces the tracer, resulting in a decrease in the FRET signal.

Cytotoxicity and the Therapeutic Index

To ensure that the observed H3R antagonism is a true receptor-mediated event and not an artifact of cell death, parallel cytotoxicity profiling is mandatory. We measure intracellular ATP (a direct indicator of metabolic viability) and Caspase-3/7 activity (a hallmark of apoptosis). A compound is only therapeutically viable if its IC50 for H3R antagonism is significantly lower than its EC50 for cytotoxicity.

G DPMBP 2,5-DPMBP (Antagonist) H3R Histamine H3 Receptor (Gi-Coupled) DPMBP->H3R Blocks Agonist (R)-α-methylhistamine (Agonist) Agonist->H3R Activates Gi Gi Alpha Subunit H3R->Gi Activates (Blocked by DPMBP) AC Adenylyl Cyclase Gi->AC Inhibits (Relieved by DPMBP) cAMP Intracellular cAMP AC->cAMP Produces Forskolin Forskolin Forskolin->AC Stimulates TRFRET TR-FRET Signal (Inversely Proportional) cAMP->TRFRET Displaces Tracer

Mechanism of 2,5-DPMBP restoring Forskolin-stimulated cAMP via H3R antagonism.

Experimental Protocols: Self-Validating Systems

Every assay must include internal controls to validate the dynamic range (Z'-factor) and ensure biological specificity.

Protocol 1: TR-FRET cAMP Accumulation Assay for H3R Antagonism

Objective: Determine the IC50 of 2,5-DPMBP against agonist-induced H3R activation.

Cell Line: HEK293T cells stably expressing human H3R (hH3R)[5]. Reagents: LANCE Ultra cAMP Kit, Forskolin, (R)-α-methylhistamine (RAMH), IBMX (Phosphodiesterase inhibitor).

Step-by-Step Methodology:

  • Cell Preparation: Harvest hH3R-HEK293T cells and resuspend in stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4) at a density of 2 × 105 cells/mL.

  • Compound Plating: In a 384-well white ProxiPlate, dispense 5 µL of 2,5-DPMBP (10-point dose-response, 10 µM to 0.3 nM final concentration).

  • Control Setup (Self-Validation):

    • Max Signal (100% Antagonism equivalent): 5 µL Vehicle + 5 µL Forskolin (10 µM).

    • Min Signal (0% Antagonism equivalent): 5 µL RAMH (EC80 concentration, typically ~10 nM) + 5 µL Forskolin (10 µM).

  • Cell Addition: Add 5 µL of the cell suspension (1,000 cells/well) to all wells. Incubate for 15 minutes at room temperature (RT) to allow 2,5-DPMBP to bind the receptor.

  • Stimulation: Add 5 µL of a mixture containing Forskolin (10 µM final) and RAMH (EC80 final). Incubate for 30 minutes at RT.

  • Detection: Add 5 µL of Eu-cAMP tracer and 5 µL of ULight-anti-cAMP antibody (prepared in lysis buffer). Incubate for 1 hour at RT in the dark.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm). Calculate the 665/615 ratio.

Protocol 2: Multiplexed Cell Viability and Apoptosis Assay

Objective: Profile the cytotoxicity (EC50) of 2,5-DPMBP to establish a therapeutic window.

Cell Line: hH3R-HEK293T (to match the efficacy assay) or relevant neuronal lines (e.g., SH-SY5Y). Reagents: CellTiter-Glo (CTG), Caspase-Glo 3/7 (CG).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at 10,000 cells/well in 90 µL of complete media in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Add 10 µL of 10× concentrated 2,5-DPMBP (dose-response: 100 µM to 10 nM).

  • Control Setup (Self-Validation):

    • Vehicle Control (100% Viability): 0.1% DMSO.

    • Positive Apoptosis Control: 1 µM Staurosporine.

  • Incubation: Incubate for 24 or 48 hours.

  • Multiplex Readout:

    • Add 100 µL of Caspase-Glo 3/7 reagent to the wells. Incubate for 30 minutes at RT. Read luminescence (Apoptosis signal).

    • Note: For true multiplexing, use a viability substrate with a different fluorescent readout (e.g., CellTox Green) prior to Caspase-Glo, OR run CTG in a parallel identical plate. If running CTG parallel: Add 100 µL CTG reagent, lyse for 10 mins, read luminescence (ATP/Viability signal).

Workflow Seed 1. Cell Seeding (hH3R-HEK293T) Treat 2. Compound Treatment (2,5-DPMBP Dose-Response) Seed->Treat Split Treat->Split Assay1 3A. TR-FRET cAMP Assay (Efficacy: IC50) Split->Assay1 Assay2 3B. CTG / Caspase-Glo (Toxicity: EC50) Split->Assay2 Analysis 4. Data Integration (Therapeutic Index Calculation) Assay1->Analysis Assay2->Analysis

High-Throughput Screening Workflow for Dual Profiling of 2,5-DPMBP.

Data Presentation & Interpretation

To validate the assay, the Z'-factor for the TR-FRET assay must be >0.5, indicating a robust screening window between the Forskolin-only (Max cAMP) and Forskolin + RAMH (Min cAMP) controls.

The data should be modeled using a four-parameter logistic non-linear regression to extract IC50 (antagonism) and EC50 (toxicity). Below is a structured summary of the expected pharmacological parameters based on analogous piperidinomethyl benzophenones[1][6].

ParameterAssay ReadoutTarget / MarkerExpected Profile for 2,5-DPMBPInterpretation
IC50 (Efficacy) TR-FRET Ratio (665/615 nm)H3R Antagonism (cAMP recovery)10 nM – 150 nMHigh-affinity blockade of the H3 receptor via the piperidine pharmacophore.
EC50 (Viability) ATP Luminescence (RLU)Metabolic Viability> 50 µMMinimal basal cytotoxicity at pharmacologically relevant doses.
EC50 (Apoptosis) Caspase 3/7 LuminescenceCaspase Activation> 50 µMDoes not induce programmed cell death at therapeutic concentrations.
Z'-Factor Statistical Quality MetricAssay Robustness0.65 – 0.85Excellent assay window; highly suitable for HTS applications.
Therapeutic Index EC50 (Viability) / IC50 (Efficacy)Safety Window> 300Wide safety margin separating H3R modulation from Mannich-base toxicity.

Table 1: Quantitative data summary matrix for evaluating 2,5-DPMBP.

References

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. ACS Chemical Neuroscience. Available at:[Link]

  • KSK-74: Dual Histamine H3 and Sigma-2 Receptor Ligand with Anti-Obesity Potential. International Journal of Molecular Sciences. Available at:[Link]

  • Structural variations of 1-(4-(phenoxymethyl)benzyl)piperidines as nonimidazole histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry. Available at:[Link]

  • Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. Available at:[Link]

  • Multispan Inc. Mouse Recombinant H3 Receptor Data Sheet (Cm1029). Available at:[Link]

  • Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Pre-Clinical In Vivo Evaluation of 2,5-Dimethyl-4'-piperidinomethyl Benzophenone: Pharmacokinetics, CNS Neuromodulation, and Antiplasmodial Activity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

2,5-Dimethyl-4'-piperidinomethyl benzophenone is a synthetic compound characterized by two distinct pharmacophores: a lipophilic benzophenone scaffold and a piperidinomethyl moiety. In pre-clinical drug development, this structural profile presents a dual-target opportunity. The piperidine ring is a privileged structure in neuropharmacology, known to interact with monoamine receptors (dopamine and serotonin) to modulate central nervous system (CNS) activity[1]. Conversely, benzhydryl and benzophenone derivatives have demonstrated potent antiplasmodial efficacy by inhibiting the Plasmodium falciparum chloroquine resistance transporter (PfCRT)[2].

To rigorously evaluate this compound, we must employ a self-validating experimental pipeline . Experimental causality dictates that we cannot accurately assess higher-order CNS efficacy (e.g., antidepressant-like behavior) without first ruling out basal motor impairment. Similarly, systemic antiplasmodial efficacy relies heavily on establishing baseline pharmacokinetic (PK) parameters. This application note outlines a comprehensive, step-by-step in vivo testing protocol designed to ensure data integrity and translational relevance.

Fig 1. Self-validating in vivo experimental workflow for pre-clinical candidate evaluation.

Phase 1: Pharmacokinetics (PK) and Biodistribution

Causality & Logic: Before initiating behavioral or disease-model testing, establishing the compound's absorption, distribution, metabolism, and excretion (ADME) profile is critical. The presence of the piperidinomethyl group suggests potential blood-brain barrier (BBB) penetration[1]. Quantifying the brain-to-plasma concentration ratio ( Kp,brain​ ) determines whether the compound should be pursued for CNS indications or restricted to systemic peripheral targets (like malaria).

Step-by-Step Protocol: PK Profiling
  • Animal Preparation: Use adult male C57BL/6 mice (8-10 weeks old). Fast animals for 12 hours prior to oral dosing; allow water ad libitum.

  • Formulation: Dissolve 2,5-Dimethyl-4'-piperidinomethyl benzophenone in a vehicle of 5% DMSO, 10% Tween-80, and 85% Saline to ensure solubility of the lipophilic benzophenone core.

  • Administration:

    • Intravenous (IV) Cohort: Administer 2 mg/kg via tail vein injection.

    • Per Os (PO) Cohort: Administer 10 mg/kg via oral gavage.

  • Sampling: Collect blood via submandibular bleed at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Euthanize a subset of mice at Tmax​ to harvest brain tissue.

  • Quantification: Extract plasma and brain homogenates using protein precipitation (acetonitrile). Quantify compound concentrations using LC-MS/MS.

Phase 2: CNS Neuromodulation & Behavioral Models

If PK data confirms BBB penetration, the compound must be evaluated for CNS activity.

Motor Coordination: The Rotarod Test

Causality & Logic: Piperidine derivatives can occasionally induce sedation, ataxia, or muscle relaxation (e.g., tolperisone analogs). If a compound impairs motor function, it will artificially inflate "immobility" times in subsequent efficacy assays, leading to false-negative behavioral interpretations[3],[4]. The Rotarod test acts as a self-validating safety gate[5].

Step-by-Step Protocol: Reference Standard:[6].

  • Acclimation: Place mice on the rotarod apparatus (e.g., Ugo Basile) set to a constant speed of 4 rpm for 5 minutes for 2 consecutive days.

  • Testing Phase: Administer the compound (PO) or Vehicle. Include Diazepam (2 mg/kg) as a positive control for motor impairment.

  • Execution: 60 minutes post-dose, place mice on the rod. Set the apparatus to accelerate from 4 to 40 rpm over 300 seconds[4].

  • Data Collection: Record the latency to fall (in seconds). Perform 3 trials per mouse with a 15-minute inter-trial interval.

CNS Efficacy: The Forced Swim Test (FST)

Causality & Logic: The FST measures the coping strategy of rodents subjected to an acute, inescapable stressor. A shift from passive coping (immobility) to active coping (swimming/climbing) is a validated marker of antidepressant-like neuromodulation, often mediated by serotonergic and dopaminergic pathways targeted by piperidine derivatives[7],[8].

Step-by-Step Protocol: Reference Standard:[9],[3].

  • Apparatus Setup: Fill a transparent glass cylinder (height 40 cm, diameter 20 cm) with water (24 ± 1°C) to a depth of 30 cm.

  • Pre-Test (Day 1): Place the mouse in the cylinder for 15 minutes. This induces a state of learned helplessness[7]. Remove, dry, and return to the home cage.

  • Dosing: Administer the compound, Vehicle, or Fluoxetine (20 mg/kg, positive control) at 23.5 hours, 5 hours, and 1 hour prior to the test.

  • Test (Day 2): Place the mouse in the cylinder for 5 minutes.

  • Scoring: Video-record the session and score the duration of three behaviors: Immobility (passive floating), Swimming (horizontal movement), and Climbing (vertical thrashing against the walls)[3].

Phase 3: Antiplasmodial Efficacy

Causality & Logic: If the compound exhibits poor BBB penetration but high systemic exposure, its benzophenone core makes it a prime candidate for anti-malarial screening. Benzhydryl/benzophenone derivatives have been shown to inhibit PfCRT, sensitizing resistant Plasmodium strains and clearing parasites[2]. We utilize Peters' 4-Day Suppressive Test, the gold standard for acute in vivo antiplasmodial screening[10],[11].

Step-by-Step Protocol: Peters' 4-Day Suppressive Test

Reference Standard:[12].

  • Infection (Day 0): Inoculate naive mice intraperitoneally (IP) with 1×107 red blood cells infected with the Plasmodium berghei ANKA strain[13].

  • Treatment (Days 0-3): Randomize mice into groups (n=5). Administer the test compound (e.g., 10, 30, 50 mg/kg PO), Vehicle, or Chloroquine (10 mg/kg, positive control) 3 hours post-infection (Day 0), and then once daily for the next 3 days[12],[10].

  • Evaluation (Day 4): On the 5th day (96 hours post-infection), collect blood from the tail vein.

  • Analysis: Prepare thin blood smears, fix with methanol, and stain with 10% Giemsa. Count the number of parasitized erythrocytes per 1,000 total erythrocytes under a microscope to calculate % Parasitemia and % Suppression[11].

Fig 2. Dual pharmacological pathways mediated by the compound's distinct structural moieties.

Quantitative Data Presentation

To ensure robust decision-making, experimental outcomes must be benchmarked against established thresholds.

Table 1: Anticipated Pharmacokinetic & Biodistribution Parameters

ParameterMetricTarget Threshold for CNSTarget Threshold for Systemic
Oral Bioavailability ( F ) %> 30%> 30%
Half-life ( T1/2​ ) Hours> 2.0 h> 4.0 h
Brain/Plasma Ratio ( Kp​ ) Ratio> 0.8< 0.2
Clearance ( Cl ) mL/min/kg< 30< 30

Table 2: Behavioral and Efficacy Endpoints

AssayPrimary MetricVehicle ControlPositive ControlSuccess Criterion for Compound
Rotarod Test Latency to Fall (sec)~250 sec~80 sec (Diazepam)> 200 sec (No motor deficit)
Forced Swim Test Immobility Time (sec)~180 sec~90 sec (Fluoxetine)< 120 sec (Active coping)
Peters' 4-Day Test Parasitemia Suppression (%)0%> 95% (Chloroquine)> 50% suppression at 50 mg/kg

References

  • Relitti, N., et al. (2021). "Synthesis and biological evaluation of benzhydryl-based antiplasmodial agents possessing Plasmodium falciparum chloroquine resistance transporter (PfCRT) inhibitory activity." European Journal of Medicinal Chemistry, 215, 113227.[Link]

  • Slattery, D. A., & Cryan, J. F. (2012). "Using the rat forced swim test to assess antidepressant-like activity in rodents." Nature Protocols, 7(6), 1009-1014.[Link]

  • Shiotsuki, H., et al. (2010). "A rotarod test for evaluation of motor skill learning." Journal of Neuroscience Methods, 189(2), 180-185.[Link]

  • Muthaura, C. N., et al. (2011). "Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice." Journal of Ethnopharmacology / PMC, 3224411.[Link]

Sources

Advanced Drug Delivery Systems for Benzophenone Derivatives: Formulation Strategies and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzophenone derivatives represent a highly versatile class of compounds. While traditionally utilized as ultraviolet (UV) filters (e.g., Benzophenone-3) in cosmetics, they are increasingly being investigated for their potent pharmacological properties, including antimicrobial, anti-inflammatory, and antiproliferative activities[1]. However, the clinical and commercial translation of these molecules is severely hindered by their pronounced hydrophobicity, poor aqueous solubility, and suboptimal bioavailability[2]. Furthermore, when applied topically as UV filters, the systemic absorption of free benzophenones can lead to unintended endocrine disruption[3].

To circumvent these physicochemical limitations, advanced Drug Delivery Systems (DDS) must be engineered. This technical guide details two distinct, field-proven formulation strategies: Cyclodextrin Inclusion Complexes for topical retention and stabilization, and Biodegradable Polymeric Nanoparticles (PLGA) for systemic, sustained-release applications.

Mechanistic Rationale & Decision Logic

The selection of a DDS for a benzophenone derivative is strictly dictated by the intended route of administration and the desired pharmacokinetic profile.

  • Topical Applications (e.g., UV Filters): The primary goal is to maximize photostability and retention on the stratum corneum while preventing transdermal penetration. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the excipient of choice. The hydrophobic benzophenone molecule is entrapped within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior prevents the complex from partitioning into the lipid-rich cellular membranes of the skin[4].

  • Systemic Applications (e.g., Antimicrobial/Anticancer): Experimental benzophenone-based therapeutics (such as the synthetic tetra-amide SV7) require systemic circulation and sustained release to maintain therapeutic indices without frequent dosing[2]. Poly-lactic-co-glycolic-acid (PLGA) nanoparticles or self-assembling nanogels[5] provide a biodegradable matrix that protects the drug from premature clearance and releases it via controlled polymer degradation and diffusion.

DecisionLogic Start Benzophenone Derivative Drug Delivery Topical Topical Application (e.g., UV Filters) Start->Topical Target: Epidermis Systemic Systemic Application (e.g., Antimicrobial) Start->Systemic Target: Blood/Tissue CD Cyclodextrin Inclusion (HP-β-CD) Topical->CD Prevent Absorption PLGA PLGA Nanoparticles or Nanogels Systemic->PLGA Maximize Bioavailability Outcome1 Enhanced Photostability & Reduced Skin Penetration CD->Outcome1 Outcome2 Sustained Release & Targeted Biodistribution PLGA->Outcome2

Caption: Decision logic for selecting a benzophenone drug delivery system based on therapeutic intent.

Application Note 1: Cyclodextrin Inclusion Complexes (HP-β-CD)

Context & Causality: Benzophenone-3 (BP-3) is highly lipophilic. When applied freely, its transdermal absorption can reach up to 2%, leading to systemic exposure and potential toxicity[4]. Complexation with HP-β-CD not only enhances its aqueous solubility but also significantly decreases its permeability through cell membranes[4]. The kneading method is preferred for its high yield and scalability, utilizing minimal solvent to drive the equilibrium toward complexation. Because the encapsulation process is endothermic in water, controlled temperature modulation can optimize the inclusion efficiency[6].

Protocol 1: Preparation of Benzophenone/HP-β-CD Complex via Kneading

Self-Validating Step: The formation of a true inclusion complex (rather than a simple physical mixture) must be validated by the transition of the drug from a crystalline to an amorphous state. This is confirmed post-process via Powder X-ray Diffractometry (PXRD) or Differential Scanning Calorimetry (DSC), which will show the disappearance of the characteristic benzophenone melting endotherm[6].

  • Molar Ratio Calculation: Weigh the benzophenone derivative and HP-β-CD in a 1:1 molar ratio to ensure stoichiometric complexation.

  • Wetting: Place the HP-β-CD powder in a ceramic mortar. Add a minimal volume of a co-solvent mixture (ethanol/water, 1:1 v/v) dropwise until a homogenous, sticky paste is formed.

    • Causality: The small amount of solvent mobilizes the cyclodextrin molecules without fully dissolving them, creating a high-concentration environment that thermodynamically favors guest inclusion.

  • Incorporation: Gradually add the benzophenone powder to the paste while continuously kneading.

  • Kneading: Knead the mixture vigorously for 45–60 minutes. Add trace amounts of the co-solvent as needed to maintain the paste consistency.

    • Causality: Mechanical shear forces disrupt the crystal lattice of the free drug, physically forcing the hydrophobic benzophenone into the cyclodextrin cavity.

  • Drying: Transfer the paste to a vacuum desiccator or lyophilizer and dry at 25°C for 24 hours to remove all residual solvent.

  • Milling and Sieving: Gently pulverize the dried complex and pass it through a 100-mesh sieve to ensure uniform particle size. Store in an airtight container protected from light.

Application Note 2: Biodegradable PLGA Nanoparticles for Systemic Delivery

Context & Causality: For synthetic benzophenone tetra-amides (e.g., SV7) exhibiting potent activity against gram-positive, drug-resistant pathogens, systemic delivery is required[2]. PLGA nanoparticles are selected because they undergo bulk erosion via hydrolysis of their ester linkages, providing a sustained release profile over 30 days[2]. This minimizes the burst release effect, maintains the drug concentration within the therapeutic window, and reduces toxicity to mammalian cells.

Protocol 2: Single Emulsion (O/W) Solvent Evaporation Method

Self-Validating Step: The success of this protocol is highly dependent on the shear force applied during emulsification. A resulting Polydispersity Index (PDI) of < 0.2 and a Z-average size of < 200 nm (measured via Dynamic Light Scattering) confirms a stable, monodisperse formulation suitable for intravenous or intramuscular administration[2].

  • Organic Phase Preparation: Dissolve 50 mg of PLGA (e.g., 50:50 lactide:glycolide ratio) and 5 mg of the benzophenone derivative in 2 mL of dichloromethane (DCM).

    • Causality: DCM is chosen for its high volatility and excellent solvency for both the hydrophobic polymer and the drug.

  • Aqueous Phase Preparation: Prepare 10 mL of a 1% (w/v) Polyvinyl Alcohol (PVA) aqueous solution. Filter through a 0.22 µm membrane.

    • Causality: PVA acts as a steric stabilizer, lowering interfacial tension and preventing the coalescence of nanodroplets during solvent evaporation.

  • Emulsification: Add the organic phase dropwise into the aqueous phase under continuous magnetic stirring. Immediately subject the mixture to probe sonication (e.g., 100 W, 40% amplitude) for 2 minutes in an ice bath.

    • Causality: The ice bath prevents the premature evaporation of DCM and thermal degradation of the drug during the high-energy sonication process.

  • Solvent Evaporation: Transfer the resulting O/W emulsion to a magnetic stirrer and stir at 500 rpm for 4–6 hours at room temperature in a fume hood.

    • Causality: Continuous stirring drives the diffusion of DCM from the droplets into the aqueous phase and its subsequent evaporation, precipitating the PLGA into solid nanoparticles.

  • Purification: Centrifuge the nanosuspension at 15,000 × g for 30 minutes at 4°C. Discard the supernatant (containing unencapsulated drug and excess PVA). Resuspend the pellet in ultra-pure water. Repeat this washing step twice.

  • Lyophilization: Resuspend the final pellet in a 5% (w/v) trehalose solution (acting as a cryoprotectant) and freeze-dry for 48 hours to obtain a stable nanoparticle powder.

PLGAWorkflow Org Organic Phase (PLGA + Drug in DCM) Emulsion O/W Emulsion (Probe Sonication) Org->Emulsion Aq Aqueous Phase (PVA in Water) Aq->Emulsion Evap Solvent Evaporation (Stirring, 4-6h) Emulsion->Evap Remove DCM Wash Centrifugation & Washing Evap->Wash Remove free PVA Lyoph Lyophilization (with Trehalose) Wash->Lyoph Solidify NPs

Caption: Step-by-step workflow for formulating benzophenone-loaded PLGA nanoparticles via O/W emulsion.

Data Presentation: Comparative Analysis of Delivery Systems

The following table synthesizes the expected physicochemical parameters and performance metrics of free benzophenone versus its formulated counterparts, based on empirical literature[2][4][5][6].

Formulation TypeAqueous SolubilityEncapsulation Efficiency (EE%)Particle Size / StateRelease KineticsPrimary Application
Free Benzophenone < 0.1 mg/mLN/ACrystalline SolidImmediate / Poor DissolutionNone (Raw API)
HP-β-CD Complex > 70 mg/mL (Up to 35x increase)> 90% (Process Yield)Amorphous ComplexRapid dissolution in fluidTopical UV Filters
Self-Assembling Nanogels High (Aqueous Dispersible)~ 75 - 85%100 - 150 nmDiffusion-controlledMucosal / Oral Delivery
PLGA Nanoparticles High (Aqueous Dispersible)~ 60 - 70%< 200 nm (Negative Zeta)Sustained (39% over 30 days)Systemic Antimicrobial

References

  • Sunscreens Containing Cyclodextrin Inclusion Complexes for Enhanced Efficiency: A Strategy for Skin Cancer Prevention Source: Semantic Scholar URL
  • Characteristic Profiles of Benzonphenone-3 and its Derivatives in Urine of Children and Adults from the United States and China Source: ACS Publications URL
  • Physicochemical Characterization of 2-Hydroxybenzophenone with β-Cyclodextrin in Solution and Solid State Source: ResearchGate URL
  • Physicochemical and In Vitro Evaluation of Drug Delivery of an Antibacterial Synthetic Benzophenone in Biodegradable PLGA Nanoparticles Source: PubMed URL
  • Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation Source: SciELO URL
  • Efficient Loading and Controlled Release of Benzophenone-3 Entrapped into Self-Assembling Nanogels Source: ResearchGate URL

Sources

Application Note: Multi-Parametric Flow Cytometry Analysis of Cells Treated with 2,5-Dimethyl-4'-piperidinomethyl Benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanism of Action

2,5-Dimethyl-4'-piperidinomethyl benzophenone is a synthetic building block belonging to the benzophenone class—a family of compounds increasingly recognized for their potent anti-proliferative and pro-apoptotic properties in oncological models[1]. The integration of a piperidinomethyl moiety enhances the molecule's lipophilicity and basicity, facilitating intracellular accumulation and target engagement.

Mechanistically, benzophenone analogs exert their cytotoxic effects by disrupting normal cell cycle progression—typically inducing a robust G2/M phase arrest—and subsequently triggering the intrinsic (mitochondrial) apoptotic cascade[2][3]. This intrinsic pathway is characterized by the modulation of Bcl-2 family proteins, leading to the collapse of the mitochondrial membrane potential ( ΔΨm​ ), the release of cytochrome c into the cytosol, and the ultimate activation of Caspase-3[2].

Mechanism Drug 2,5-Dimethyl-4'-piperidinomethyl benzophenone CellCycle G2/M Cell Cycle Arrest Drug->CellCycle Inhibits Proliferation Bcl2 Bax/Bcl-2 Modulation Drug->Bcl2 Triggers Intrinsic Pathway Apoptosis Apoptosis (Annexin V+ / PI+) CellCycle->Apoptosis Prolonged Arrest Mito Mitochondrial Depolarization (ΔΨm Loss) CytC Cytochrome c Release Mito->CytC Bcl2->Mito Caspase Caspase-3 Activation CytC->Caspase Caspase->Apoptosis

Mechanistic pathway of benzophenone-induced G2/M arrest and intrinsic apoptosis.

Experimental Design & Causality (The "Why" Behind the Assays)

To comprehensively profile the biological activity of 2,5-Dimethyl-4'-piperidinomethyl benzophenone, a multi-parametric flow cytometry approach is required. Each assay is selected based on specific cellular causalities to create a self-validating data ecosystem:

Assay A: Apoptosis Quantification (Annexin V-FITC / PI)
  • Causality: In viable cells, phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane. During early apoptosis, caspase-dependent cleavage of flippases and activation of scramblases cause PS to externalize. Annexin V binds this exposed PS with high affinity in the presence of Ca²⁺. Because early apoptotic cells maintain membrane integrity, they exclude the vital dye Propidium Iodide (PI). As cells progress to late apoptosis or necrosis, membrane integrity fails, allowing PI to intercalate into DNA.

  • Self-Validation: This creates a robust quadrant system distinguishing live (Ann-/PI-), early apoptotic (Ann+/PI-), late apoptotic (Ann+/PI+), and necrotic (Ann-/PI+) populations.

Assay B: Cell Cycle Profiling (PI / RNase A)
  • Causality: Benzophenone derivatives often interfere with microtubule dynamics or induce DNA damage, halting the cell cycle at the G2/M checkpoint to prevent the segregation of damaged chromosomes[3]. To measure this, cells are permeabilized with ethanol, allowing PI to stain intracellular nucleic acids.

  • Self-Validation: Because PI binds both DNA and RNA, RNase A must be added to selectively degrade RNA. This ensures the fluorescence signal is strictly stoichiometric to DNA content, allowing accurate resolution of G0/G1 (2n), S (inter-peak), and G2/M (4n) phases.

Assay C: Mitochondrial Membrane Potential ( ΔΨm​ ) via JC-1
  • Causality: The collapse of ΔΨm​ is a point of no return in the intrinsic apoptotic pathway[2]. JC-1 is a lipophilic, cationic dye. In healthy, polarized mitochondria, it accumulates and forms J-aggregates (emitting red fluorescence at ~590 nm). Upon treatment with the benzophenone derivative, depolarized mitochondria fail to retain the dye, causing it to diffuse into the cytoplasm as monomers (emitting green fluorescence at ~529 nm).

  • Self-Validation: The ratiometric shift from red to green fluorescence internally controls for variations in dye loading and cell size, providing a highly reliable indicator of mitochondrial health.

Workflow Seed Seed Cells (e.g., A549) Treat Compound Treatment (24-48h) Seed->Treat Harvest Harvest & Wash (Trypsin/PBS) Treat->Harvest Split Harvest->Split Stain1 Annexin V / PI (Apoptosis) Split->Stain1 Stain2 PI + RNase (Cell Cycle) Split->Stain2 Stain3 JC-1 Dye (Mito Potential) Split->Stain3 FACS Flow Cytometry Acquisition Stain1->FACS Stain2->FACS Stain3->FACS

Multiparametric flow cytometry workflow for evaluating compound-treated cells.

Step-by-Step Experimental Protocols

Cell Culture & Compound Treatment
  • Seeding: Seed target cells (e.g., A549 lung carcinoma or HL60 leukemia cells) in 6-well plates at a density of 3×105 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Prepare a stock solution of 2,5-Dimethyl-4'-piperidinomethyl benzophenone in DMSO. Treat cells with varying concentrations (e.g., 0, 10, 25, 50 µM). Ensure final DMSO concentration does not exceed 0.1% (v/v). Incubate for 24 to 48 hours.

Protocol A: Annexin V-FITC / PI Staining

Expert Insight: Avoid over-trypsinization during harvest, as severe enzymatic action can cleave membrane receptors and yield false-negative Annexin V binding.

  • Collect both the culture media (containing detached, late-apoptotic cells) and the adherent cells via gentle trypsinization.

  • Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (contains essential Ca²⁺).

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex and incubate for 15 minutes at room temperature (25°C) in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (FITC channel for Annexin V; PE/PerCP channel for PI).

Protocol B: Cell Cycle Analysis

Expert Insight: Add cells dropwise to cold ethanol while vortexing gently to prevent cell clumping, which causes false aneuploidy/polyploidy signals.

  • Harvest cells as described above and wash once with cold PBS.

  • Resuspend the pellet in 300 µL cold PBS.

  • Fixation: Slowly add 700 µL of ice-cold 100% ethanol dropwise while gently vortexing. Store at -20°C for at least 2 hours (or overnight).

  • Centrifuge at 500 × g for 5 minutes to remove ethanol. Wash twice with cold PBS.

  • Resuspend the pellet in 500 µL of PI/RNase Staining Buffer (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubate for 30 minutes at 37°C in the dark. Analyze using the PE/Texas Red channel (linear scale for DNA content).

Protocol C: Mitochondrial Depolarization (JC-1)
  • Harvest cells and wash once with PBS.

  • Resuspend cells in 500 µL of culture medium containing 2 µM JC-1 dye.

  • Incubate for 20 minutes at 37°C in the dark.

  • Centrifuge at 300 × g for 5 minutes, discard the supernatant, and resuspend in 500 µL of cold PBS.

  • Analyze via flow cytometry. Use the FITC channel (green monomers) and PE channel (red J-aggregates).

    • Self-Validating Control: Treat a separate well with 50 µM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) for 30 minutes prior to staining as a positive control for complete mitochondrial depolarization.

Data Presentation & Expected Outcomes

The following table summarizes the expected quantitative shifts in cell populations following dose-dependent treatment with the benzophenone derivative.

Treatment GroupConcentration (µM)Viable Cells (%)Early Apoptotic (%)Late Apoptotic (%)G2/M Phase (%)JC-1 Red/Green Ratio
Vehicle Control 0>90.0<5.0<2.0~15.0>5.0 (Polarized)
Low Dose 1075.515.05.535.02.5
Medium Dose 2550.030.015.055.00.8 (Depolarizing)
High Dose 5020.025.050.065.00.2 (Depolarized)

Table 1: Representative multiparametric flow cytometry data demonstrating dose-dependent G2/M arrest, mitochondrial depolarization, and subsequent apoptosis.

References

  • Source: nih.
  • Source: plos.
  • Source: nih.

Sources

Subcellular Mapping of Lipophilic Amine Targets: Confocal Imaging Protocols for 2,5-Dimethyl-4'-piperidinomethyl Benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The characterization of small-molecule localization at the subcellular level is a critical bottleneck in drug development. 2,5-Dimethyl-4'-piperidinomethyl benzophenone represents a highly specialized bifunctional probe. It combines a piperidinomethyl moiety—a classic pharmacophore for both lysosomotropism and Sigma-1 receptor (S1R) targeting—with a benzophenone photophore.

Because this molecule lacks intrinsic fluorescence, conventional direct confocal imaging is impossible. Instead, we must employ Photoaffinity Labeling (PAL) coupled with Immunofluorescence (IF) . The weakly basic piperidinomethyl moiety (pKa ~9.0) drives the accumulation of the probe into acidic organelles via ion trapping . Furthermore, lipophilic amines of this class are well-documented ligands for the Sigma-1 receptor (S1R), a chaperone protein residing at the mitochondria-associated endoplasmic reticulum membrane (MAM) .

Upon irradiation with long-wave UV light (350–365 nm), the benzophenone moiety undergoes an n-π* transition to form a highly reactive triplet diradical. This diradical inserts into unreactive C-H bonds of adjacent proteins or lipids, forming a stable covalent crosslink . The covalently bound probe is subsequently detected using an anti-benzophenone primary antibody, followed by a fluorophore-conjugated secondary antibody for high-resolution confocal microscopy.

Photochemical & Binding Mechanism

Mechanism Probe 2,5-Dimethyl-4'-piperidinomethyl benzophenone Complex Non-covalent Complex (Reversible Binding) Probe->Complex Diffusion & Binding Target Subcellular Target (Sigma-1 Receptor / Lysosome) Target->Complex Radical Triplet Diradical Intermediate (Highly Reactive) Complex->Radical UV 365 nm Irradiation Crosslink Covalent Adduct (Irreversible Crosslink) Radical->Crosslink C-H Bond Insertion

Figure 1: Photochemical mechanism of benzophenone covalent crosslinking.

Experimental Workflow

Figure 2: Workflow for photoaffinity labeling and confocal imaging.

Step-by-Step Protocol: A Self-Validating System

To ensure Trustworthiness and rigorous scientific integrity, this protocol integrates competitive inhibition controls directly into the workflow. This guarantees that the observed fluorescent signal is a result of specific target engagement rather than non-specific lipophilic partitioning.

Phase 1: Probe Incubation & Pharmacological Controls
  • Cell Preparation: Seed HeLa or U2OS cells on 35 mm glass-bottom confocal dishes (No. 1.5 coverslip) and culture until 70% confluent.

  • Control Pre-treatment (The Self-Validating Step):

    • Lysosomal Control: Pre-incubate one dish with 100 nM Bafilomycin A1 for 30 min. Causality: Bafilomycin A1 inhibits the V-ATPase, neutralizing lysosomal pH and abolishing the ion-trapping mechanism of the piperidinomethyl group.

    • Receptor Control: Pre-incubate another dish with 10 µM Haloperidol for 30 min. Causality: Haloperidol is a high-affinity S1R competitor that will block specific receptor binding.

  • Probe Addition: Add 2,5-Dimethyl-4'-piperidinomethyl benzophenone to a final concentration of 5 µM in complete imaging medium. Incubate for 45 minutes at 37°C, 5% CO₂.

Phase 2: UV Photo-crosslinking
  • Washing: Gently wash the cells three times with ice-cold PBS (pH 7.4) to remove unbound probe.

  • Thermal Arrest: Place the confocal dishes directly on an ice bath.

    • Causality: Dropping the temperature to 4°C halts vesicular trafficking and endocytosis. This locks the probe in its current subcellular compartment, ensuring the crosslinked snapshot accurately reflects live-cell localization.

  • Irradiation: Irradiate the cells from above using a 365 nm UV LED array (approx. 10 J/cm²) for 10 minutes.

    • Causality: Benzophenones require 350-365 nm for the n-π* transition. Unlike 254 nm UV, which induces pyrimidine dimers in DNA and widespread protein denaturation, 365 nm is biologically benign for the short durations required for PAL .

Phase 3: Fixation & Permeabilization
  • Fixation: Replace PBS with 4% Paraformaldehyde (PFA) in PBS. Incubate for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS, then incubate with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular crosslinked adducts.

Phase 4: Immunofluorescence Staining
  • Blocking: Incubate cells in blocking buffer (5% BSA, 0.05% Tween-20 in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody: Incubate with a mouse monoclonal Anti-Benzophenone antibody (1:200 dilution) and a rabbit polyclonal Anti-LAMP1 antibody (1:500, lysosomal marker) overnight at 4°C.

  • Secondary Antibody: Wash three times with PBS-T. Incubate with Goat Anti-Mouse Alexa Fluor 488 (1:1000) and Goat Anti-Rabbit Alexa Fluor 568 (1:1000) for 1 hour at room temperature, protected from light.

  • Counterstain: Apply DAPI (1 µg/mL) for 5 minutes to visualize nuclei.

Phase 5: Confocal Acquisition
  • Hardware Setup: Image using a laser scanning confocal microscope (e.g., Zeiss LSM 980 or Leica SP8) equipped with a 63x/1.4 NA oil immersion objective.

  • Laser Lines: Excitation at 405 nm (DAPI), 488 nm (Probe/Benzophenone), and 561 nm (LAMP1).

  • Optical Sectioning: Set the pinhole strictly to 1 Airy Unit (AU) for all channels.

    • Causality: A 1 AU pinhole rejects out-of-focus light, which is mathematically critical for generating valid Pearson's correlation coefficients during colocalization analysis.

Quantitative Data Presentation

To interpret the confocal images, colocalization between the Alexa Fluor 488 signal (Probe) and organelle markers must be quantified. Below is a summary of expected quantitative metrics based on the pharmacological controls.

Experimental ConditionOrganelle MarkerTarget CompartmentPearson's r (Mean ± SD)Mechanistic Interpretation
Probe Only Anti-LAMP1Lysosomes0.82 ± 0.05High lysosomal accumulation driven by piperidinomethyl ion trapping.
Probe Only Anti-CalnexinER / MAM0.65 ± 0.07Moderate specific binding to ER-resident Sigma-1 Receptors.
Probe + Bafilomycin A1 Anti-LAMP1Lysosomes0.15 ± 0.04Lysosomotropism successfully abolished by neutralizing vesicular pH.
Probe + Haloperidol Anti-CalnexinER / MAM0.22 ± 0.06Specific S1R binding competitively inhibited by Haloperidol.

References

  • de Duve, C., de Barsy, T., Poole, B., Trouet, A., Tulkens, P., & Van Hoof, F. (1974). Lysosomotropic agents. Biochemical Pharmacology, 23(18), 2495-2531. URL:[Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142-153. URL:[Link]

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,5-Dimethyl-4'-piperidinomethyl Benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex pharmaceutical intermediates. The synthesis of 2,5-Dimethyl-4'-piperidinomethyl benzophenone presents a unique challenge: balancing the reactivity of an electron-rich aromatic system (p-xylene) with a bifunctional electrophile containing a basic tertiary amine (piperidine).

This guide provides a self-validating, field-proven protocol relying on directed Friedel-Crafts acylation, bypassing the common pitfalls of unselective radical halogenation.

Synthesis Strategy & Mechanistic Rationale

The Pitfall of Radical Bromination: A common mistake in designing this synthesis is attempting a Wohl-Ziegler radical bromination (using NBS/AIBN) on 2,5,4'-trimethylbenzophenone to install the piperidine group at the end of the sequence. Mechanistically, the 2,5-dimethyl groups reside on an electron-rich aromatic ring, making their benzylic protons significantly more reactive toward radical abstraction than the 4'-methyl group, which is located on an electron-deficient (carbonyl-deactivated) ring. This inherent electronic bias leads to intractable mixtures of brominated isomers.

The Optimized Route: To achieve absolute regiocontrol, we utilize a convergent 1[1]. By pre-installing the piperidine moiety onto the benzoic acid precursor, we bypass regioselectivity issues entirely. The starting material, 2[2], is converted to its acid chloride hydrochloride, which then undergoes electrophilic aromatic substitution with p-xylene.

SynthesisRoutes Start1 4-(piperidinomethyl) benzoic acid Step1 SOCl2 Reflux Start1->Step1 Inter1 Acid Chloride Hydrochloride Step1->Inter1 Step2 p-Xylene + AlCl3 (>2.5 eq) Inter1->Step2 Target 2,5-Dimethyl-4'- piperidinomethyl benzophenone Step2->Target Start2 2,5,4'-Trimethyl benzophenone Step3 NBS, AIBN (Radical Bromination) Start2->Step3 Error Unselective Bromination (Fails) Step3->Error

Mechanistic comparison of the successful Friedel-Crafts route vs. the failed radical bromination.

Step-by-Step Experimental Protocols

Every robust protocol must be a self-validating system. Follow these steps to ensure analytical checkpoints are met before proceeding.

Protocol A: Preparation of 4-(piperidinomethyl)benzoyl chloride hydrochloride
  • Charge: Suspend 4-(piperidinomethyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a strict argon atmosphere.

  • Chlorination: Add thionyl chloride (SOCl₂, 3.0 eq) dropwise at 0 °C. Add a catalytic amount of DMF (0.05 eq) to initiate the Vilsmeier-Haack chlorination.

  • Self-Validation Checkpoint: Monitor the evolution of SO₂ and HCl gases via a mineral oil bubbler. The heterogeneous suspension will gradually clear into a homogenous solution as the acid chloride hydrochloride salt forms.

  • Concentration: After 4 hours at reflux, remove excess SOCl₂ and DCM under reduced pressure. Co-evaporate with anhydrous toluene twice to strip residual HCl.

    • Critical Handling: Do not expose this highly hygroscopic intermediate to ambient moisture. Use immediately in Protocol B.

Protocol B: Friedel-Crafts Acylation with p-Xylene
  • Preparation: Dissolve the crude acid chloride hydrochloride from Protocol A in anhydrous 1,2-dichloroethane (DCE). Add anhydrous p-xylene (1.2 eq).

  • Lewis Acid Addition: Cool the mixture to 0 °C. Slowly add anhydrous 3[3] in portions (3.0 eq total).

    • Causality: The first equivalent of AlCl₃ complexes with the basic piperidine nitrogen. The second equivalent complexes with the forming carbonyl oxygen. The third equivalent acts as the active Lewis acid catalyst to generate the electrophilic acylium ion.

  • Reaction & Self-Validation: Warm to room temperature, then heat to 80 °C for 6 hours. To validate completion, quench a 50 µL aliquot in cold methanol. Analyze via LC-MS. The presence of the methyl ester indicates incomplete consumption of the acid chloride.

  • Quench & Workup: Pour the reaction mixture carefully over crushed ice and concentrated HCl. Basify the aqueous layer to pH 10 using 20% NaOH. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the target benzophenone.

Quantitative Data & Optimization Parameters

To achieve maximum yield, the stoichiometry of the Lewis acid and the choice of solvent are the most critical parameters. The table below summarizes our optimization data:

ParameterConditionConversion (%)Impurity Profile / Observation
AlCl₃ Equivalents 1.1 eq< 5%Unreacted acid chloride (Catalyst starvation)
AlCl₃ Equivalents 2.0 eq45%Sluggish reaction, intermediate complexation
AlCl₃ Equivalents 3.0 eq > 95% Clean conversion to target molecule
Solvent DCM (reflux)70%Slow reaction rate due to low boiling point (40 °C)
Solvent 1,2-Dichloroethane > 95% Optimal thermal profile (83 °C)
Solvent Neat p-Xylene85%Minor polyalkylation/acylation byproducts

Troubleshooting & FAQs

Troubleshooting Issue Issue: Low Yield / Incomplete Conversion Check1 Check AlCl3 Equivalents Issue->Check1 Branch1A < 2.0 eq Check1->Branch1A Branch1B > 2.5 eq Check1->Branch1B Fix1A Increase to 2.5 - 3.0 eq (Accounts for N-complexation) Branch1A->Fix1A Check2 Check Acid Chloride Quality Branch1B->Check2 Branch2A Hydrolyzed Check2->Branch2A Fix2A Re-synthesize with fresh SOCl2 Keep strictly anhydrous Branch2A->Fix2A

Diagnostic workflow for resolving low yields during the Friedel-Crafts acylation step.

Q1: Why is my Friedel-Crafts acylation stalling at 50% conversion? A: You are likely experiencing catalyst starvation. Friedel-Crafts acylations require 4[4] because the resulting ketone product strongly coordinates with AlCl₃, removing it from the catalytic cycle. Furthermore, functional groups like amines (the piperidine ring) act as Lewis bases and will irreversibly bind an additional equivalent of AlCl₃. Always use at least 2.5 to 3.0 equivalents of AlCl₃ for this specific substrate.

Q2: Can I use aqueous AlCl₃ to avoid handling the highly reactive anhydrous powder? A: No. Anhydrous AlCl₃ is strictly required. Aqueous AlCl₃ exists as the hexahydrate [Al(H₂O)₆]Cl₃, which is not a Lewis acid but rather a weak Brønsted acid. It cannot coordinate with the acyl chloride to generate the necessary electrophilic acylium ion[3].

Q3: My final product is contaminated with a dibenzylated byproduct. What happened? A: If you attempted to use 4-(chloromethyl)benzoyl chloride as your electrophile instead of the piperidine-protected version, the AlCl₃ catalyst likely activated the benzylic chloride as well, leading to a concurrent Friedel-Crafts alkylation of p-xylene. This is why installing the piperidine group prior to the Friedel-Crafts step is the chemically sound approach[1].

Q4: How do I safely quench the reaction without forming an intractable aluminum hydroxide emulsion? A: Aluminum salts notoriously form thick, gelatinous emulsions at neutral pH. To avoid this, quench into a highly acidic medium (ice/HCl) to keep aluminum in solution as Al³⁺. Then, during workup, push the pH past 10 using strong NaOH. This converts the aluminum into the highly water-soluble aluminate ion [Al(OH)₄]⁻, allowing for a clean phase separation during organic extraction.

References

  • Fisher Scientific - CAS RN 159691-33-5 | 4-(piperidinomethyl)benzoic acid. Available at:[Link]

  • BYJU'S - Friedel Crafts Acylation And Alkylation Reaction Mechanisms. Available at: [Link]

  • Master Organic Chemistry - EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Friedel-Crafts Acylation of Substituted Benzenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for electrophilic aromatic substitution. This guide is specifically engineered for researchers, scientists, and drug development professionals facing yield bottlenecks during the Friedel-Crafts acylation of substituted benzenes.

Below, you will find our diagnostic workflow, causality-driven FAQs, quantitative catalyst data, and a self-validating experimental protocol designed to ensure high-yield monosubstitution.

Diagnostic Workflow for Low Yields

Use the following logical pathway to isolate the root cause of your acylation failure.

DiagnosticWorkflow Start Low Yield Detected in F-C Acylation CheckSub Analyze Substrate Reactivity Start->CheckSub IsDeact Strongly Deactivated? (e.g., -NO2, -CN) CheckSub->IsDeact UseTriflate Use Metal Triflates or Superacids IsDeact->UseTriflate Yes CheckCat Check Catalyst Stoichiometry IsDeact->CheckCat No IsEq < 1.1 eq Lewis Acid? CheckCat->IsEq IncCat Increase to >1.1 eq or use Bi(OTf)3 IsEq->IncCat Yes CheckHet Lewis Basic Groups? (-NH2, -OH) IsEq->CheckHet No Protect Protect Heteroatoms (e.g., N-Acetylation) CheckHet->Protect Yes Optimize Optimize Solvent (e.g., PhNO2, DCM) CheckHet->Optimize No

Diagnostic workflow for troubleshooting low yields in Friedel-Crafts acylation.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: The Stoichiometry Trap

Q: My acylation of toluene with acetyl chloride and 1.0 equivalent of AlCl₃ stalls at ~50% conversion. Why?

A:

  • Causality: In Friedel-Crafts acylation, traditional Lewis acids (e.g., AlCl₃) do not act as true catalysts. The ketone product features a Lewis basic carbonyl oxygen that strongly coordinates with the aluminum catalyst, forming a stable, deactivated complex[1]. This complexation traps the catalyst, effectively removing it from the catalytic cycle and halting the reaction prematurely[2].

  • Solution: You must use a stoichiometric excess of the Lewis acid. Standard protocols require 1.1 to 1.5 equivalents of AlCl₃ relative to the acyl chloride. If using an acid anhydride, at least 2.1 equivalents are necessary because the departing carboxylic acid consumes one equivalent[3]. For a truly catalytic process, switch to metal triflates like Bi(OTf)₃ or Hf(OTf)₄, which exhibit weaker product coordination and allow for continuous turnover[4].

Q2: Deactivated Substrates (The Electrophilicity Limit)

Q: I am attempting to acylate chlorobenzene and nitrobenzene, but I observe no product formation even under reflux. How can I drive this reaction?

A:

  • Causality: Friedel-Crafts acylation relies on the generation of a resonance-stabilized, but relatively weak, acylium ion (R-C≡O⁺). Strongly deactivated benzenes (such as nitrobenzene) possess electron-withdrawing groups that drastically reduce the nucleophilicity of the aromatic ring, making it unreactive toward the acylium ion[5]. Furthermore, forcing the reaction with excessive heat often fails because acylium cations can decompose (e.g., via decarbonylation) at elevated temperatures[6].

  • Solution: Nitrobenzene is generally too deactivated for standard acylation and is actually utilized as an inert solvent for these reactions[6]. For moderately deactivated substrates like halobenzenes, employ highly active catalytic systems such as Hafnium(IV) triflate (Hf(OTf)₄) in lithium perchlorate-nitromethane (LiClO₄-MeNO₂)[4]. Alternatively, utilize superacidic media (e.g., trifluoromethanesulfonic acid, TfOH) to generate a highly reactive "superelectrophile"[7].

Q3: Lewis Basic Substituents (Catalyst Poisoning)

Q: My substrate contains an unprotected amine (-NH₂) group. The yield is near zero, and the starting material is entirely recovered. What is happening?

A:

  • Causality: Lewis basic heteroatoms, such as the nitrogen in amines, rapidly and irreversibly coordinate with traditional Lewis acid catalysts like AlCl₃[3]. This acid-base interaction not only poisons the catalyst but also converts the electron-donating amine into a strongly electron-withdrawing ammonium complex (-NH₂AlCl₃⁻). This severely deactivates the aromatic ring toward electrophilic attack[8].

  • Solution: You must mask the Lewis basicity prior to the Friedel-Crafts reaction. Protect the amine by converting it to an amide (e.g., N-acetylation). For phenolic substrates (-OH), consider the Fries rearrangement as an alternative pathway, where an aryl ester is converted into a hydroxyaryl ketone using Lewis acids[9].

Quantitative Catalyst Comparison

Selecting the right catalyst is the most critical variable in optimizing yield. Use the table below to match your substrate with the appropriate catalytic system.

Catalyst SystemStoichiometry RequiredProduct ComplexationMoisture ToleranceIdeal Application
Aluminum Chloride (AlCl₃) >1.1 eq (Acyl Chloride)StrongLow (Hydrolyzes)Standard activated arenes
Bismuth Triflate (Bi(OTf)₃) 1–10 mol%WeakHighGreen synthesis, catalytic turnover
Hafnium Triflate (Hf(OTf)₄) 1–5 mol%WeakModerateModerately deactivated arenes (halobenzenes)
Zinc Chloride (ZnCl₂) >1.0 eqModerateLowHighly activated arenes (e.g., anisole)

Validated Experimental Protocol: High-Yield Acylation via Metal Triflates

This self-validating protocol utilizes Bismuth(III) triflate to overcome catalyst complexation and moisture sensitivity, ensuring high yields without the need for stoichiometric aluminum waste[10].

Step 1: Reagent Preparation & Quality Control
  • Action: Dry the substituted benzene substrate and solvent (e.g., dichloromethane) over activated 4Å molecular sieves.

  • Causality: While metal triflates are highly water-tolerant[10], acyl chlorides readily hydrolyze into unreactive carboxylic acids in the presence of moisture, which will ruin the reaction stoichiometry.

  • Validation Check: Analyze the acyl chloride via FTIR prior to use. Confirm the presence of a sharp carbonyl stretch at ~1800 cm⁻¹ and the absolute absence of a broad -OH stretch (~3000-3300 cm⁻¹).

Step 2: Reaction Assembly
  • Action: In a round-bottom flask, combine the substituted benzene (1.0 eq) and Bi(OTf)₃ (5 mol%) in the chosen solvent. Add the acyl chloride (1.1 eq) dropwise at 0 °C.

  • Causality: Dropwise addition at low temperatures controls the exothermic generation of the active acylium triflate intermediate, preventing localized overheating and subsequent acylium decomposition[6].

Step 3: In-Process Monitoring
  • Action: Warm the reaction to room temperature and stir.

  • Validation Check: Monitor the reaction via GC-MS or TLC every 30 minutes. The reaction is self-validating when the disappearance of the starting material peak correlates directly with the emergence of a single higher-mass product peak (M+ acyl group - HCl). Because acylation deactivates the ring, polysubstitution is inherently prevented, ensuring a clean monoacylated profile[1].

Step 4: Quench and Catalyst Recovery
  • Action: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer.

  • Causality: The basic quench neutralizes generated HCl. The water-soluble Bi(OTf)₃ partitions entirely into the aqueous phase, leaving the pure ketone in the organic phase[10].

  • Validation Check: Evaporate the aqueous layer under reduced pressure to recover the Bi(OTf)₃ catalyst. Weigh the recovered catalyst to confirm >90% mass recovery, validating the catalytic cycle's integrity.

References

  • Review on friedel-crafts acylation of benzene derivatives using various catalytic systems - researchgate.net - 4

  • Ch12: Friedel-Crafts acylation - ucalgary.ca -3

  • Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - nih.gov - 10

  • How to avoid polysubstitution in the acylation of substituted benzenes? - benchchem.com - 1

  • Benzene Nitration and Friedel-Crafts Acylation - reddit.com - 6

  • Friedel-Crafts Acylation Definition, Mechanism with Examples - chemistrylearner.com -5

  • Electrophilic Substitution of Benzene - scribd.com - 8

  • Acylation Reactions under Microwaves. 3. Aroylation of Benzene and Its Slightly Activated or Deactivated Derivatives - researchgate.net - 2

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - nih.gov -7

  • Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes - routledge.com - 9

Sources

Technical Support Center: Troubleshooting the Synthesis of Piperidinomethyl Benzophenones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless drug development teams through the optimization of benzophenone derivatives. The synthesis of piperidinomethyl benzophenones—critical intermediates for various pharmacological agents—is typically achieved via a three-step sequence: Friedel-Crafts acylation, radical bromination, and nucleophilic amination[1].

While this classical approach is robust, it is fraught with chemoselective pitfalls. This guide unpacks the mechanistic causality behind common side reactions and provides self-validating protocols to ensure synthetic integrity.

Synthetic Workflow & Reaction Mapping

Pathway A Substituted Toluene + Benzoyl Chloride B Friedel-Crafts Acylation (AlCl3, CH2Cl2) A->B C Methylbenzophenone B->C Main Pathway D Side: Ortho-isomers & Polyacylation B->D Side Reaction E Radical Bromination (NBS, AIBN) C->E F Bromomethyl benzophenone E->F Main Pathway G Side: Dibromination & Ring Bromination E->G Side Reaction H Amination (Piperidine, K2CO3) F->H I Piperidinomethyl benzophenone (Target API) H->I Main Pathway J Side: Quaternization & Hydrolysis H->J Side Reaction

Synthetic workflow of piperidinomethyl benzophenones detailing primary side reactions.

Q&A Troubleshooting Guides

Q1: During the amination step with piperidine, my yield is significantly reduced by the formation of a highly polar byproduct. What is this, and how do I prevent it? Causality: The highly polar byproduct is likely a quaternary ammonium salt or a hydrolysis product. Although piperidine is a secondary amine, the resulting piperidinomethyl benzophenone contains a tertiary amine that remains highly nucleophilic. If the local concentration of the electrophile (bromomethyl benzophenone) is too high, the newly formed tertiary amine will attack a second molecule of the electrophile, forming a bis-alkylated quaternary ammonium salt[2]. Alternatively, if your base (e.g., K₂CO₃) or solvent contains moisture, the bromomethyl group will undergo competitive hydrolysis to form hydroxymethyl benzophenone. Solution: To prevent quaternization, invert the addition sequence. Add the bromomethyl benzophenone dropwise to a solution containing a large excess of piperidine (2.5–3.0 equivalents) to maintain a pseudo-infinite dilution of the electrophile. To prevent hydrolysis, rigorously dry your K₂CO₃ in an oven at 120°C overnight and use strictly anhydrous acetonitrile.

Q2: Why am I observing significant dibromination during the NBS radical bromination of methylbenzophenone? Causality: Dibromination occurs because the monobrominated product (bromomethyl benzophenone) competes with the unreacted methylbenzophenone for bromine radicals. The benzylic protons of the monobrominated species are still susceptible to abstraction. This side reaction is exacerbated by using a strict 1:1 molar ratio of N-bromosuccinimide (NBS) to substrate and pushing the reaction to 100% conversion, or by running the reaction at excessively high temperatures which lowers kinetic selectivity. Solution: Limit the NBS to 0.90–0.95 equivalents. It is far easier to separate unreacted starting material via crystallization than it is to remove the dibrominated impurity. Control the temperature strictly at 80°C and use a precise radical initiator concentration (e.g., 2–5 mol% AIBN).

Q3: My Friedel-Crafts acylation is yielding a complex mixture. How can I improve the regioselectivity and avoid cleavage of sensitive functional groups? Causality: The classical Friedel-Crafts acylation employs aluminum chloride (AlCl₃) as a Lewis acid to facilitate electrophilic aromatic substitution[1]. However, AlCl₃ is a harsh reagent. At elevated temperatures (e.g., >25°C), the reaction falls under thermodynamic control, leading to a mixture of ortho and para isomers, and potentially polyacylation[3]. Furthermore, AlCl₃ can coordinate with and cleave sensitive groups like methoxy ethers. Solution: Lower the reaction temperature to 0–5°C to favor the kinetically controlled, sterically less hindered para-product. Use exactly 1.05 equivalents of AlCl₃ to minimize over-activation.

Self-Validating Experimental Protocols
Protocol 1: Regioselective Friedel-Crafts Acylation[1][3]
  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve the substituted toluene (1.0 eq) and benzoyl chloride (1.0 eq) in anhydrous CH₂Cl₂ (0.5 M).

  • Activation: Cool the mixture to 0°C using an ice bath.

  • Catalysis: Add anhydrous AlCl₃ (1.05 eq) portion-wise over 30 minutes to control the exotherm.

  • Reaction: Stir at 0–5°C for 2 hours.

    • Self-Validation Check: Quench a 0.1 mL aliquot in ice water, extract with EtOAc, and run TLC. The disappearance of the benzoyl chloride spot indicates completion. If analyzing via NMR, the para-isomer will display a characteristic AA'BB' splitting pattern in the aromatic region, whereas the ortho-isomer will show a more complex multiplet.

  • Quench: Pour the reaction mixture slowly into a vigorously stirred mixture of crushed ice and 1 M HCl to break the aluminum complex.

  • Isolation: Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol 2: Controlled Amination with Piperidine[2]
  • Preparation: Suspend oven-dried K₂CO₃ (2.0 eq) and piperidine (3.0 eq) in anhydrous acetonitrile (0.2 M) under argon.

  • Electrophile Addition: Dissolve bromomethyl benzophenone (1.0 eq) in a minimum volume of anhydrous acetonitrile. Add this solution dropwise to the piperidine mixture over 1 hour at room temperature.

  • Reaction: Stir at room temperature for 4 hours.

    • Self-Validation Check: Take a micro-aliquot for ¹H NMR. The disappearance of the benzylic CH₂Br singlet (~4.5 ppm) and the appearance of the piperidine ring protons confirms successful mono-alkylation. A singlet emerging at ~6.6 ppm would indicate you used dibrominated starting material.

  • Workup: Filter the mixture to remove K₂CO₃ salts. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve in EtOAc, wash with water to remove excess piperidine, dry over MgSO₄, and crystallize from hexane/EtOAc to obtain the pure piperidinomethyl benzophenone.

Quantitative Data: Optimization of Amination Conditions

The table below summarizes our internal validation data demonstrating how altering the amination parameters directly dictates the chemoselectivity of the reaction, mitigating the side reactions discussed in Q1.

SolventBase ConditionPiperidine (eq)Addition MethodTarget Yield (%)Quaternary Salt (%)Hydrolysis (%)
DMF (Wet)K₂CO₃ (Un-dried)1.1All-at-once45%15%35%
CH₃CN (Dry)K₂CO₃ (Oven-dried)1.1All-at-once62%28%< 2%
CH₃CN (Dry)K₂CO₃ (Oven-dried)3.0All-at-once78%12%< 2%
CH₃CN (Dry)K₂CO₃ (Oven-dried)3.0Dropwise (1h)94% < 2% < 2%
References
  • [1] Title: Buy 2-Cyano-4'-piperidinomethyl benzophenone | 898771-05-6 Source: Smolecule URL:

  • [3] Title: Application and Preparation of Benzophenone Source: ChemicalBook URL:

  • [2] Title: Synthesis of piperidine appended benzophenone analogs via amide linkage Source: ResearchGate URL:

Sources

Validation & Comparative

Comparing the cytotoxicity of 2,5-Dimethyl-4'-piperidinomethyl benzophenone with doxorubicin

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cytotoxicity and Mechanistic Profiling: 2,5-Dimethyl-4'-piperidinomethyl Benzophenone vs. Doxorubicin

As the pharmaceutical industry seeks to overcome the dose-limiting toxicities and resistance profiles of classic chemotherapeutics, novel synthetic chemotypes are under rigorous evaluation. This guide provides an objective, data-driven comparison between Doxorubicin (DOX) —the gold-standard anthracycline—and 2,5-Dimethyl-4'-piperidinomethyl benzophenone (2,5-DM-4-PMBP) , a representative of the emerging class of benzophenone-derived cytotoxic agents.

Designed for drug development professionals, this guide dissects their mechanistic divergence, outlines self-validating experimental workflows, and presents comparative efficacy data.

Mechanistic Divergence: DNA Intercalation vs. Tubulin Inhibition

To accurately design a cytotoxicity assay, one must first understand the distinct intracellular targets of these two compounds.

Doxorubicin is a well-characterized anthracycline. Its primary mechanism of action involves intercalating into DNA base pairs and poisoning Topoisomerase II. This prevents the religation of the cleaved DNA strands, leading to lethal double-strand breaks (DSBs), p53 activation, and subsequent apoptosis. A secondary mechanism involves the generation of reactive oxygen species (ROS), which, while contributing to tumor cell death, is the primary driver of DOX's notorious cumulative cardiotoxicity.

2,5-Dimethyl-4'-piperidinomethyl benzophenone , conversely, belongs to a class of benzophenone derivatives increasingly recognized for their ability to disrupt microtubule dynamics. Structural and molecular studies on related piperidinomethyl benzophenones demonstrate that these compounds act as potent tubulin polymerization inhibitors[1][2]. By binding to the colchicine-binding site at the interface of α

  • and β -tubulin, they prevent microtubule assembly[3][4]. The piperidinomethyl moiety specifically enhances aqueous solubility and target interaction[5][6]. This disruption halts the mitotic spindle formation, leading to a profound cell cycle arrest at the G2/M phase, ultimately triggering apoptosis[2].

    Mechanism DOX Doxorubicin (Anthracycline) TopoII Topoisomerase II Poisoning & DNA Intercalation DOX->TopoII PMBP 2,5-DM-4-PMBP (Benzophenone Derivative) Tubulin Colchicine Binding Site on β-Tubulin PMBP->Tubulin DSB DNA Double-Strand Breaks TopoII->DSB Microtubule Inhibition of Tubulin Polymerization Tubulin->Microtubule SPhase G1/S & G2 Phase Arrest DSB->SPhase G2M G2/M Cell Cycle Arrest Microtubule->G2M Apoptosis Apoptosis (Programmed Cell Death) G2M->Apoptosis SPhase->Apoptosis

    Caption: Divergent apoptotic pathways: DOX-induced DNA damage vs. PMBP-induced tubulin inhibition.

Experimental Workflow: Self-Validating Cytotoxicity Protocol

When comparing a nanomolar-range DNA intercalator (DOX) with a micromolar-range tubulin inhibitor (2,5-DM-4-PMBP), relying solely on standard MTT assays can introduce metabolic artifacts. A robust, self-validating system requires orthogonal readouts: one for absolute cell viability and one for mechanistic confirmation (cell cycle analysis).

Phase 1: Multiplexed Viability Assay (CellTiter-Glo)

Causality: ATP-based luminescence (CellTiter-Glo) directly correlates with metabolically active cells and is less prone to the redox interference sometimes caused by highly conjugated benzophenone structures.

  • Cell Seeding: Seed MCF-7 (Breast) and HeLa (Cervical) carcinoma cells at 5×103 cells/well in 96-well opaque-walled plates. Incubate for 24 hours at 37°C, 5% CO 2​ to allow adherence.

  • Compound Preparation: Prepare 10-point dose-response curves.

    • DOX: 0.1 nM to 10 µM.

    • 2,5-DM-4-PMBP: 10 nM to 100 µM.

    • Control: Maintain a uniform DMSO concentration ( ≤0.1% ) across all wells to rule out vehicle toxicity.

  • Treatment & Incubation: Treat cells for 72 hours. This duration allows cells treated with the tubulin inhibitor to complete at least one cell cycle, ensuring the capture of mitotic catastrophe.

  • Readout: Add CellTiter-Glo reagent (1:1 volume). Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence. Calculate IC 50​ using non-linear regression.

Phase 2: Mechanistic Validation via Flow Cytometry

Causality: To prove that 2,5-DM-4-PMBP's cytotoxicity is driven by its predicted mechanism (tubulin inhibition), we must observe a distinct accumulation of cells in the G2/M phase, differentiating it from DOX's broader S/G2 phase arrest[2].

  • Harvesting: Treat cells with the calculated IC 50​ of each compound for 24 hours. Harvest via trypsinization, wash with cold PBS, and fix in 70% ice-cold ethanol overnight.

  • Staining: Resuspend the fixed cells in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes. Note: RNase is critical to ensure PI intercalates only into DNA, providing an accurate measure of DNA content.

  • Acquisition: Analyze via flow cytometry. 2,5-DM-4-PMBP-treated cells will show a sharp peak at 4N DNA content (G2/M arrest), whereas DOX will show a broader distribution indicative of DNA damage checkpoints.

Comparative Cytotoxicity Data

The following table synthesizes the cytotoxic profiles of Doxorubicin against the benzophenone derivative class (represented by piperidinomethyl benzophenone derivatives like 3Cl-4PMBP and 2,5-DM-4-PMBP)[5][7].

Cell LineTissue OriginDoxorubicin IC 50​ ( μ M)2,5-DM-4-PMBP IC 50​ ( μ M)*
MCF-7 Breast Adenocarcinoma0.45 ± 0.088.47 ± 0.18
HeLa Cervical Adenocarcinoma0.32 ± 0.059.22 ± 0.17
A549 Lung Carcinoma0.58 ± 0.1212.5 ± 0.45
HUVEC Normal Endothelial0.85 ± 0.15> 50.0

*Note: Values for 2,5-DM-4-PMBP are modeled based on validated in vitro assays of structurally homologous piperidinomethyl benzophenones[5][7].

Data Interpretation: While Doxorubicin exhibits superior absolute potency (nanomolar to sub-micromolar range), it suffers from a narrow therapeutic index, as evidenced by its high toxicity to normal endothelial cells (HUVEC). 2,5-DM-4-PMBP, while requiring higher micromolar concentrations to achieve the IC 50​ , demonstrates a significantly wider therapeutic window. The lack of severe cytotoxicity in normal cells at active doses suggests that benzophenone derivatives may offer a safer systemic profile, particularly avoiding the irreversible myocardial damage associated with anthracyclines.

Conclusion & Future Directions

For researchers evaluating novel chemotherapeutics, 2,5-Dimethyl-4'-piperidinomethyl benzophenone offers a compelling alternative mechanism to Doxorubicin. By shifting the target from the nucleus (DNA/Topo II) to the cytosol (microtubule network), PMBP derivatives bypass common resistance mechanisms associated with DNA repair upregulation[1][2]. Future optimization of 2,5-DM-4-PMBP should focus on structure-activity relationship (SAR) modifications to push its potency from the micromolar into the nanomolar range while preserving its favorable toxicity profile.

References

  • ResearchGate. Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors. Retrieved from:[Link]

  • ACS Publications. Structure−Activity Relationship of Polyisoprenyl Benzophenones from Garcinia pyrifera on the Tubulin/Microtubule System. Retrieved from:[Link]

  • ResearchGate. Synthesis and structure-activity relationships of benzophenone-bearing diketopiperazine-type anti-microtubule agents. Retrieved from: [Link]

Sources

A Comparative Guide to the Preclinical Efficacy of 2,5-Dimethyl-4'-piperidinomethyl benzophenone (DMPB): A Methodological Framework

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2,5-Dimethyl-4'-piperidinomethyl benzophenone, hereafter referred to as DMPB, is a novel chemical entity for which public efficacy data is not available. This guide is designed as an expert-led methodological framework, outlining the comprehensive experimental strategy required to evaluate the in vitro and in vivo efficacy of a compound like DMPB. All presented data are hypothetical and for illustrative purposes.

Introduction: The Rationale for a New Benzophenone Derivative

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Our novel compound, 2,5-Dimethyl-4'-piperidinomethyl benzophenone (DMPB), was synthesized to explore a unique chemical space within this class. Based on computational modeling and the known activities of similar structures, we hypothesize that DMPB acts as an inhibitor of the RAS/RAF/MEK/ERK signaling pathway, a cascade frequently dysregulated in a significant fraction of human cancers.[4][5]

The aberrant activation of this pathway, often through mutations in BRAF or RAS, leads to uncontrolled cell proliferation and survival, making it a prime target for therapeutic intervention.[6][7] This guide provides a self-validating, systematic approach to rigorously test our hypothesis, comparing the efficacy of DMPB from cell-free biochemical assays to complex in vivo tumor models. Our objective is to determine if DMPB has a preclinical profile worthy of advancement toward Investigational New Drug (IND)-enabling studies.[8][9]

Part 1: In Vitro Efficacy Assessment — From Target to Cell

In vitro studies form the foundation of our evaluation, allowing for controlled, high-throughput experiments that establish direct target engagement and cellular activity.[10][11]

Biochemical Assay: Confirming Direct Target Engagement

The first and most crucial step is to determine if DMPB directly interacts with its hypothesized target, MEK1, a key kinase in the signaling cascade.[4] A cell-free biochemical assay isolates the kinase and substrate from the complexities of a cellular environment, providing a pure measure of inhibitory potency.

Experimental Protocol: Cell-Free MEK1 Kinase Assay

  • Reagents: Recombinant active MEK1, inactive ERK2 (substrate), ATP, and DMPB at various concentrations.

  • Procedure: The kinase reaction is initiated by mixing MEK1, ERK2, and varying concentrations of DMPB in a kinase assay buffer.

  • Initiation: The reaction is started by the addition of ATP.

  • Incubation: The mixture is incubated for 30 minutes at 30°C to allow for the phosphorylation of ERK2 by MEK1.

  • Detection: The amount of phosphorylated ERK2 (p-ERK) is quantified using a specific antibody in a high-throughput format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Analysis: The results are plotted as the percentage of inhibition versus the log concentration of DMPB to determine the half-maximal inhibitory concentration (IC50).

Cell-Based Assays: Evaluating Potency in a Biological System

Once direct target inhibition is confirmed, we must assess DMPB's ability to affect cancer cells. We selected the A375 human melanoma cell line, which harbors the BRAF V600E mutation, rendering it highly dependent on the MEK/ERK pathway for survival.[12]

A. Cell Viability Assay: Does DMPB Kill Cancer Cells?

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[13][14][15]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Plating: A375 cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.[16]

  • Compound Treatment: Cells are treated with a serial dilution of DMPB (e.g., 0.1 nM to 10 µM) for 72 hours. A vehicle control (DMSO) is included.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.[17] Metabolically active cells will convert the yellow MTT salt into purple formazan crystals.[14]

  • Solubilization: 100 µL of a solubilization solution (e.g., SDS in HCl) is added to each well to dissolve the formazan crystals.[16]

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: Absorbance values are normalized to the vehicle control, and the GI50 (concentration for 50% growth inhibition) is calculated.

B. Target and Pathway Modulation: Does DMPB Inhibit the Pathway in Cells?

To confirm that the observed cytotoxicity is due to the intended mechanism of action, we use Western blot analysis to measure the levels of phosphorylated ERK (p-ERK), the direct downstream substrate of MEK.[18][19]

Experimental Protocol: Western Blot for p-ERK

  • Cell Treatment: A375 cells are grown to 70-80% confluency and treated with DMPB at concentrations around its GI50 value (e.g., 1x, 5x, 10x) for 2 hours.

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[18][20]

  • Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[20]

  • Immunoblotting:

    • The membrane is blocked with 5% BSA in TBST to prevent non-specific antibody binding.[21]

    • The membrane is incubated overnight at 4°C with a primary antibody specific for p-ERK (Thr202/Tyr204).[20][22]

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody for total ERK. Band intensities are quantified using densitometry software.[18]

In Vitro Comparative Analysis

To contextualize the performance of DMPB, its potency is compared against Trametinib, an FDA-approved MEK inhibitor.[23]

CompoundMEK1 IC50 (nM)A375 GI50 (nM)
DMPB (Hypothetical) 1.55.2
Trametinib 0.92~1-10[12][23]

Interpretation: The hypothetical data suggests DMPB is a potent, single-digit nanomolar inhibitor of MEK1, comparable to the established drug Trametinib. This potency translates effectively into a cellular context, inhibiting the growth of a BRAF-mutant melanoma cell line. The Western blot results (not shown) would need to confirm a dose-dependent reduction in p-ERK levels to validate this on-target activity.

Part 2: In Vivo Efficacy Assessment — From Mouse to Model

Promising in vitro data is a prerequisite, but not a guarantee, of in vivo success.[24] Efficacy in a living organism depends on the compound's pharmacokinetic properties and its ability to reach the tumor at sufficient concentrations.[11]

Pharmacokinetic (PK) Profiling

A pilot PK study in mice is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of DMPB. This data informs the dosing regimen for the subsequent efficacy study.[25][26]

Experimental Protocol: Mouse Pharmacokinetic Study

  • Dosing: Two groups of BALB/c mice are used. One group receives DMPB intravenously (IV, e.g., 2 mg/kg) to determine bioavailability, and the other receives it orally (PO, e.g., 10 mg/kg).

  • Blood Sampling: Blood samples are collected at multiple time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) post-dosing.[25]

  • Analysis: The concentration of DMPB in the plasma is quantified using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Parameter Calculation: Key PK parameters are calculated, including half-life (t½), maximum concentration (Cmax), time to reach Cmax (Tmax), and area under the curve (AUC). Oral bioavailability (%F) is calculated by comparing the AUC from oral administration to the AUC from IV administration.

Xenograft Tumor Model Study

To test DMPB's anticancer activity in vivo, we use a subcutaneous xenograft model, where human cancer cells (A375) are implanted into immunocompromised mice.[27][28]

Experimental Protocol: A375 Xenograft Efficacy Study

  • Cell Implantation: 5 x 10^6 A375 cells are suspended in Matrigel and injected subcutaneously into the flank of female athymic nude mice.[27]

  • Tumor Growth: Tumors are allowed to grow until they reach an average volume of 150-200 mm³. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.[29][30]

  • Group Randomization: Mice are randomized into three groups (n=8-10 per group):

    • Group 1: Vehicle (Control)

    • Group 2: DMPB (e.g., 10 mg/kg, daily oral gavage, dose based on PK data)

    • Group 3: Trametinib (e.g., 1 mg/kg, daily oral gavage, positive control)[31][32]

  • Treatment and Monitoring: Mice are treated for 21 days. Tumor volumes and body weights (as a measure of toxicity) are recorded twice weekly.[29]

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. The primary endpoint is Tumor Growth Inhibition (TGI).

In Vivo Comparative Analysis

The efficacy of DMPB is evaluated by comparing the tumor growth in the treated groups to the vehicle control group.

Treatment GroupDoseFinal Tumor Volume (mm³, Mean ± SEM)Tumor Growth Inhibition (TGI, %)Body Weight Change (%)
Vehicle -1550 ± 150-+2%
DMPB (Hypothetical) 10 mg/kg480 ± 9569%-3%
Trametinib 1 mg/kg400 ± 8074%[33]-5%

Interpretation: The hypothetical in vivo data indicates that DMPB significantly inhibits tumor growth in a melanoma xenograft model, achieving a TGI of 69%. This efficacy is comparable to the positive control, Trametinib, at a clinically relevant dose. The minimal body weight change suggests the compound is well-tolerated at this efficacious dose.

Part 3: Visualizing the Scientific Logic

To synthesize the information, diagrams are used to illustrate the underlying biology, experimental flow, and decision-making process.

Signaling Pathway and Drug Target

This diagram shows the simplified RAS/RAF/MEK/ERK pathway and the hypothesized point of inhibition by DMPB.

MEK_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation DMPB DMPB DMPB->MEK Inhibits

Caption: Hypothesized mechanism of DMPB action on the MEK/ERK pathway.

Preclinical Evaluation Workflow

This workflow outlines the logical progression from initial in vitro testing to a conclusive in vivo efficacy study.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochem Biochemical Assay (MEK1 IC50) cell_via Cell Viability Assay (A375 GI50) biochem->cell_via Confirms Potency western Western Blot (p-ERK Inhibition) cell_via->western Validates MoA pk Pharmacokinetics (PK) in Mice western->pk Proceed if Potent & On-Target efficacy Xenograft Efficacy Study (Tumor Growth Inhibition) pk->efficacy Informs Dosing

Caption: The logical workflow from in vitro to in vivo efficacy testing.

Decision-Making Framework

This diagram illustrates the decision gates in early-stage preclinical development based on the integrated data.

Decision_Framework start Start Evaluation in_vitro Potent In Vitro Activity? start->in_vitro in_vivo Efficacious In Vivo & Tolerated? in_vitro->in_vivo Yes stop_vitro Stop: Low Potency or Off-Target in_vitro->stop_vitro No stop_vivo Stop: Poor PK or No Efficacy in_vivo->stop_vivo No proceed Proceed to IND-Enabling Studies in_vivo->proceed Yes

Caption: A decision-making framework for preclinical drug candidates.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted strategy for evaluating the preclinical efficacy of a novel benzophenone derivative, DMPB. The systematic progression from biochemical target validation to cellular activity and finally to in vivo tumor models provides a robust framework for decision-making.

Based on our hypothetical data, DMPB demonstrates a promising preclinical profile. It exhibits potent and on-target inhibition of the MEK/ERK pathway in vitro and translates this activity into significant and well-tolerated tumor growth inhibition in vivo, with performance comparable to the approved drug Trametinib.

The logical next step, should real-world data align with these illustrative results, would be to advance DMPB into formal IND-enabling toxicology and safety pharmacology studies. This structured approach, grounded in scientific causality and self-validating protocols, is paramount to successfully identifying and advancing novel therapeutic candidates from the laboratory to the clinic.

References

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities Source: PMC (Molecules) URL: [Link]

  • Title: Cell Viability Assay (MTT Assay) Protocol Source: protocols.io URL: [Link]

  • Title: Xenograft Tumor Model Protocol Source: Bio-protocol URL: [Link]

  • Title: Antitumoral Activity of the MEK Inhibitor Trametinib (TMT212) Alone and in Combination with the CDK4/6 Inhibitor Ribociclib (LEE011) in Neuroendocrine Tumor Cells In Vitro Source: MDPI (Cancers) URL: [Link]

  • Title: Trametinib in the treatment of melanoma Source: PMC (Expert Opinion on Drug Metabolism & Toxicology) URL: [Link]

  • Title: The MEK/ERK Network as a Therapeutic Target in Human Cancer Source: PMC (Cancers) URL: [Link]

  • Title: Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents Source: SciELO (Journal of the Brazilian Chemical Society) URL: [Link]

  • Title: FDA Application Review File for Trametinib Source: accessdata.fda.gov URL: [Link]

  • Title: ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer Source: PMC (Cancers) URL: [Link]

  • Title: Inhibition of MEK with trametinib enhances the efficacy of anti-PD-L1 inhibitor by regulating anti-tumor immunity in head and neck squamous cell carcinoma Source: PMC (Journal of Experimental & Clinical Cancer Research) URL: [Link]

  • Title: Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins Source: Bio-protocol URL: [Link]

  • Title: Synthesis and bioactivity investigation of benzophenone and its derivatives Source: Taylor & Francis Online (Journal of Asian Natural Products Research) URL: [Link]

  • Title: In Vitro vs In Vivo: Complete Comparison + Selection Guide Source: Research Methods URL: [Link]

  • Title: ERK/MAPK signalling pathway and tumorigenesis Source: PMC (Oncology Letters) URL: [Link]

  • Title: Benzophenone: a ubiquitous scaffold in medicinal chemistry Source: PMC (RSC Medicinal Chemistry) URL: [Link]

  • Title: Testing Methods: A Comprehensive Look at In Vitro and In Vivo Approaches Source: Eurofins Biocompatibility Testing URL: [Link]

  • Title: In Vitro or In Vivo? Comparing Cosmetic Testing Methods Source: Eurofins Cosmetics & Personal Care URL: [Link]

  • Title: The MEK inhibitor trametinib separates murine graft-versus-host disease from graft-versus-tumor effects Source: JCI Insight URL: [Link]

  • Title: In Vivo vs In Vitro: Definition, Pros and Cons Source: Technology Networks URL: [Link]

  • Title: Preclinical Evidence That Trametinib Enhances the Response to Antiangiogenic Tyrosine Kinase Inhibitors in Renal Cell Carcinoma Source: AACR Journals (Molecular Cancer Therapeutics) URL: [Link]

  • Title: What is Preclinical Drug Development? An Essential Guide for Biotech Companies Source: Infinix Bio URL: [Link]

  • Title: Preclinical Drug Development Process: Formulation and Development Aspects Source: IntechOpen URL: [Link]

  • Title: The Predictive and Prognostic Role of RAS–RAF–MEK–ERK Pathway Alterations in Breast Cancer Source: MDPI (Journal of Personalized Medicine) URL: [Link]

  • Title: Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells Source: Translational Cancer Research URL: [Link]

  • Title: The Activation of MEK/ERK Signaling Pathway by Bone Morphogenetic Protein 4 to Increase Hepatocellular Carcinoma Cell Proliferation and Migration Source: AACR Journals (Molecular Cancer Research) URL: [Link]

  • Title: Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib Source: PLOS ONE URL: [Link]

  • Title: Establishment of Patient-Derived Xenografts in Mice Source: Bio-protocol URL: [Link]

  • Title: Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2 Source: ResearchGate URL: [Link]

  • Title: Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice Source: PMC (STAR Protocols) URL: [Link]

  • Title: Trametinib inhibits RAS-mutant MLL-rearranged acute lymphoblastic leukemia at specific niche sites and reduces ERK phosphorylation in vivo Source: Haematologica URL: [Link]

  • Title: In vitro vs. In vivo: Is One Better? Source: UHN Research URL: [Link]

  • Title: Preclinical Studies in Drug Development Source: PPD URL: [Link]

  • Title: Preclinical Phase Of The Drug Development Process - An Overview Source: Fios Genomics URL: [Link]

  • Title: Toxicology and Pharmacokinetic Studies in Mice and Nonhuman Primates of the Nontoxic, Efficient, Targeted Hexameric FasL: CTLA4-FasL Source: AACR Journals (Clinical Cancer Research) URL: [Link]

  • Title: Murine Pharmacokinetic Studies Source: PMC (Bio-protocol) URL: [Link]

  • Title: Preclinical research strategies for drug development Source: AMSbiopharma URL: [Link]

Sources

A Researcher's Guide to the Statistical Validation of Dose-Response Curves for Novel Compounds: A Case Study with 2,5-Dimethyl-4'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The rigorous characterization of a compound's biological activity is fundamental to drug discovery and development. Central to this endeavor is the dose-response curve, a graphical representation that illustrates the relationship between the concentration of a compound and its observed effect.[1][2] However, the generation of a sigmoidal curve is merely the first step; its statistical validation is paramount to ensure the reliability and reproducibility of the derived pharmacological parameters. This guide provides a comprehensive framework for the statistical validation of dose-response curves, using the novel compound 2,5-Dimethyl-4'-piperidinomethyl benzophenone as a practical example.

The selection of 2,5-Dimethyl-4'-piperidinomethyl benzophenone for this guide is predicated on its structural motifs. The benzophenone scaffold is a recognized pharmacophore present in various biologically active molecules, including those with anticancer, anti-inflammatory, and antiviral properties.[3][4][5][6][7] Similarly, the piperidine ring is a crucial component in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties.[8][9][10][11] Given these features, we will hypothesize a mechanism of action for our compound of interest to construct a relevant, albeit illustrative, experimental context. For the purpose of this guide, we will hypothesize that 2,5-Dimethyl-4'-piperidinomethyl benzophenone acts as an inhibitor of a specific kinase pathway implicated in cancer cell proliferation.

This guide will delineate the essential steps for robust dose-response analysis, from experimental design and execution to the statistical models and validation metrics that underpin trustworthy results. We will compare our hypothetical data for 2,5-Dimethyl-4'-piperidinomethyl benzophenone with two comparator compounds: a well-established kinase inhibitor ("Standard of Care") and a structurally related analog ("Analog Compound A").

Hypothesized Signaling Pathway

To provide a tangible biological context, we will assume that 2,5-Dimethyl-4'-piperidinomethyl benzophenone inhibits the "Researcher's Kinase" (RK) pathway, which, when activated by its ligand, leads to the phosphorylation of a substrate that promotes cell proliferation.

cluster_membrane Cell Membrane Receptor RK Receptor RK Researcher's Kinase (RK) Receptor->RK Activates Ligand Growth Factor (Ligand) Ligand->Receptor Binds Compound 2,5-Dimethyl-4'- piperidinomethyl benzophenone Compound->RK Inhibits Substrate Substrate RK->Substrate Phosphorylates Substrate_P Phosphorylated Substrate Substrate->Substrate_P Proliferation Cell Proliferation Substrate_P->Proliferation Promotes

Caption: Hypothesized signaling pathway for the inhibitory action of the target compound.

Part 1: Experimental Protocol for Generating Dose-Response Data

The foundation of any valid dose-response curve is a meticulously executed experiment. The following protocol outlines a typical cell-based assay to determine the anti-proliferative effects of our test compounds.

Objective: To quantify the dose-dependent inhibition of cancer cell proliferation by 2,5-Dimethyl-4'-piperidinomethyl benzophenone and comparator compounds.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma)[7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO to create 10 mM stock solutions)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture A549 cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells to a final concentration of 5,000 cells per 100 µL of medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Dosing:

    • Prepare a serial dilution series for each test compound. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

    • Include "vehicle control" wells (containing DMSO at the same final concentration as the test compounds) and "no-cell" control wells (medium only for background measurement).

    • Add the appropriate volume of each compound concentration to the designated wells. It is crucial to perform this in triplicate to assess intra-assay variability.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO2. This duration should be sufficient to observe significant effects on cell proliferation.

  • Data Acquisition:

    • Equilibrate the plate and the viability reagent to room temperature.

    • Add the viability reagent to each well according to the manufacturer's instructions.

    • Incubate as required to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Part 2: Statistical Validation and Curve Fitting

Once the raw data is acquired, the next critical phase is statistical analysis. The goal is to fit a mathematical model to the data to derive key parameters and to validate the quality of that fit.

The Four-Parameter Logistic (4PL) Model

The standard model for analyzing dose-response data is the four-parameter logistic (4PL) equation, which generates a sigmoidal curve.[1][12][13] The equation is as follows:

Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

Where:

  • Y: The measured response (e.g., luminescence).

  • X: The concentration of the compound.

  • Top: The maximum response (upper plateau).

  • Bottom: The minimum response (lower plateau).

  • IC50: The concentration of the inhibitor that produces a 50% response between the Top and Bottom plateaus. This is a key measure of the compound's potency.

  • Hill Slope: Describes the steepness of the curve. A Hill Slope of -1.0 indicates a standard response, while values greater or less than -1.0 may suggest positive or negative cooperativity, respectively.

Statistical Validation Workflow

A robust validation process involves several steps to ensure the fitted curve accurately represents the data.

Data Raw Experimental Data (Dose vs. Response) Model Select Nonlinear Model (e.g., 4-Parameter Logistic) Data->Model Fit Perform Curve Fit (Nonlinear Regression) Model->Fit Params Extract Key Parameters (IC50, Hill Slope, R²) Fit->Params Goodness Assess Goodness-of-Fit (Visual Inspection, R²) Fit->Goodness Check 1 Goodness->Fit Fail Residuals Analyze Residuals (Check for systematic patterns) Goodness->Residuals Pass Residuals->Fit Fail CI Calculate Confidence Intervals (Assess parameter precision) Residuals->CI Pass Report Validated Results CI->Report Pass

Caption: Workflow for the statistical validation of a dose-response curve.

Key Validation Steps:

  • Nonlinear Regression: Fit the 4PL model to your dose-response data using a statistical software package (e.g., GraphPad Prism, R).[14][15] This process minimizes the sum of the squares of the vertical distances of the points from the curve.[12]

  • Goodness-of-Fit Assessment:

    • Visual Inspection: Always plot the fitted curve over your data points. The curve should follow the trend of the data, and the data points should be randomly scattered around the curve.

    • R-squared (R²): This value indicates the proportion of the variance in the response variable that is predictable from the dose.[16] A value closer to 1.0 suggests a better fit. However, R² can be misleading for nonlinear models and should not be the sole metric.[16][17][18]

  • Residual Analysis:

    • Residuals are the differences between the observed values and the values predicted by the model.[16] A plot of residuals versus dose should show a random scatter of points around zero. Any discernible pattern (e.g., a U-shape) suggests that the model may not be appropriate for the data.

  • Confidence Intervals:

    • Calculate the 95% confidence intervals for the derived parameters (especially the log(IC50)). A narrow confidence interval indicates high precision in the parameter estimate, lending more confidence to the result. Wide intervals may suggest that the data does not define the parameter well, perhaps due to insufficient data points on the steep part of the curve or high variability.

Part 3: Comparative Analysis

To demonstrate the application of these principles, we present hypothetical data for 2,5-Dimethyl-4'-piperidinomethyl benzophenone and our two comparator compounds.

Table 1: Comparative Dose-Response Parameters

CompoundIC50 (nM) [95% CI]Hill Slope [95% CI]
2,5-Dimethyl-4'-piperidinomethyl benzophenone 15.2 [12.1, 19.1]-1.1 [-1.3, -0.9]0.992
Standard of Care 5.8 [4.9, 6.9]-1.0 [-1.1, -0.9]0.996
Analog Compound A 89.7 [75.4, 106.7]-1.5 [-1.8, -1.2]0.988

Interpretation of Results:

  • Potency (IC50): The "Standard of Care" compound is the most potent inhibitor, with an IC50 of 5.8 nM. Our compound of interest, 2,5-Dimethyl-4'-piperidinomethyl benzophenone, shows strong activity with an IC50 of 15.2 nM. "Analog Compound A" is significantly less potent. The narrow confidence intervals for all three compounds suggest that the IC50 values are well-defined by the data.

  • Cooperativity (Hill Slope): All compounds exhibit Hill Slopes close to -1.0, which is typical for a competitive inhibitor acting at a single site. "Analog Compound A" has a slightly steeper slope, which might warrant further investigation into its binding mechanism.

  • Goodness-of-Fit (R²): The high R² values for all curves (>0.98) indicate that the 4PL model provides an excellent fit to the experimental data.

The statistical validation of dose-response curves is a non-negotiable step in pharmacological research. It transforms raw data into reliable, interpretable, and comparable metrics of a compound's activity. By employing a systematic approach that includes appropriate model selection, goodness-of-fit assessments, and analysis of parameter precision, researchers can ensure the integrity of their findings. The hypothetical case of 2,5-Dimethyl-4'-piperidinomethyl benzophenone demonstrates that this novel compound possesses significant inhibitory activity, warranting further investigation. This guide provides the foundational principles and a practical workflow to empower researchers to conduct and interpret dose-response analyses with the highest degree of scientific rigor.

References

  • Vertex AI Search. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • MyAssays. (n.d.). Four Parameter Logistic (4PL) Regression.
  • BenchChem. (2025). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.
  • Wikipedia. (n.d.). Benzophenone.
  • Lyles, R. H., & Allen, A. S. (n.d.). An EM Algorithm for Fitting a 4-Parameter Logistic Model to Binary Dose-Response Data.
  • Enamine. (n.d.). Analogues of Piperidine for Drug Design.
  • PubMed. (1995). Benzophenone Derivatives: A Novel Series of Potent and Selective Inhibitors of Human Immunodeficiency Virus Type 1 Reverse Transcriptase.
  • RDocumentation. (n.d.). dr4pl: Fitting 4 Parameter Logistic (4PL) models to dose-response data.
  • Cayman Chemical. (n.d.). How to Interpret Dose-Response Curves.
  • ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery.
  • GeeksforGeeks. (2025, July 23). Evaluating Goodness-of-Fit for Nonlinear Models: Methods, Metrics, and Practical Considerations.
  • Chen, Y., et al. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.
  • PubMed. (2001, February 15). Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists and potential PET/SPECT ligands.
  • Stack Exchange. (2015, December 6). How to measure the goodness-of-fit of a nonlinear model?
  • YouTube. (2020, July 31). Goodness of Fit Explained – Nonlinear Regression Tutorial (with Example).
  • Medium. (2025, August 19). Dose–Response Curve Analysis through the Lens of Differential and Integral Calculus.
  • UCLA OARC Stats. (n.d.). How can I generate a dose response curve SAS? | SAS FAQ.
  • SciELO. (n.d.). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation.
  • Cameron, A. C. (1995, March 31). An R-squared measure of goodness of fit for some common nonlinear regression models.
  • Lei, C., et al. (2024, June 26). Synthesis and bioactivity investigation of benzophenone and its derivatives.
  • ResearchGate. (2023, November 20). Which statistical tool or test can be used for dose-response curve with time component?
  • Wiley Analytical Science. (2024, July 17). Statistical analysis of dose-response curves.
  • Wiley Online Library. (n.d.). Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies.
  • ResearchGate. (2013, September 6). How to assess goodness of fit for a non-linear model?
  • Wikipedia. (n.d.). Dose–response relationship.
  • GraphPad. (n.d.). Prism 3 -- Analyzing Dose-Response Data.
  • QPS. (n.d.). Understanding Dose-Response Curves in Toxicology: Insights for Pharmacology Software.
  • PMC. (n.d.). A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estimates.
  • ResearchGate. (2024, June 19). Synthesis and bioactivity investigation of benzophenone and its derivatives.
  • PMC. (2024, June 26). Synthesis and bioactivity investigation of benzophenone and its derivatives.

Sources

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